molecular formula C14H20N2O4 B605291 Ald-Ph-PEG2-amine TFA salt CAS No. 2055013-56-2

Ald-Ph-PEG2-amine TFA salt

Cat. No.: B605291
CAS No.: 2055013-56-2
M. Wt: 280.32 g/mol
InChI Key: MAVIFAPOMVRMJK-UHFFFAOYSA-N
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Description

Ald-Ph-PEG2-amine TFA salt is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVIFAPOMVRMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197353
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055013-56-2
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Architectonics of Molecular Linkage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Functional Groups of Ald-Ph-PEG2-amine TFA Salt

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of drug development, diagnostics, and advanced biological research, the ability to precisely connect different molecular entities is paramount. Heterobifunctional linkers are the master tools that enable this molecular engineering, providing a bridge between two different reactive groups.[1] This allows for the controlled, stepwise conjugation of biomolecules, such as attaching a potent drug to a targeted antibody or anchoring a protein to a functionalized surface.[1][2][3] The careful selection of a linker is a critical design choice, influencing the stability, solubility, and ultimate biological function of the final conjugate.

This guide provides a deep technical analysis of a versatile and widely used heterobifunctional linker: This compound . We will dissect its constituent functional groups, exploring the chemical principles that govern their reactivity and providing field-proven insights into their practical application. This molecule's design, featuring an aromatic aldehyde, a short polyethylene glycol (PEG) spacer, and a primary amine, offers a powerful combination of orthogonal reactivity, enhanced solubility, and defined spatial control, making it a valuable asset in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs).[4][5][6][7]

A Molecular Dissection: The Four Pillars of Ald-Ph-PEG2-amine

The utility of this linker stems from the distinct and controllable reactivity of its core components. Understanding the chemistry of each functional group is the key to designing successful conjugation strategies.

cluster_linker Ald-Ph-PEG2-amine Structure Ald CHO Ph Phenyl Ring Ald->Ph O1 O Ph->O1 PEG1 CH2-CH2 O1->PEG1 O2 O PEG1->O2 PEG2 CH2-CH2 O2->PEG2 Amine NH3+ PEG2->Amine TFA CF3COO- FG1 Aldehyde: Reductive Amination Target FG1->Ald FG2 PEG2 Spacer: Solubility & Spacing FG2->O2 FG3 Amine (TFA Salt): Nucleophilic Target FG3->Amine R1_CHO Linker-CHO (Aldehyde) Schiff_Base Schiff Base (Imine) Linker-CH=N-Biomolecule R1_CHO->Schiff_Base + R2_NH2 (pH 4.5-6.0) R2_NH2 Biomolecule-NH2 (Primary Amine) Iminium_Ion Iminium Ion Linker-CH=N+H-Biomolecule Schiff_Base->Iminium_Ion Protonation Product Stable Secondary Amine Linker-CH2-NH-Biomolecule Iminium_Ion->Product + Reducing Agent (e.g., NaBH(OAc)3)

Figure 2: High-level workflow for reductive amination.

A crucial experimental decision is the choice of reducing agent. While sodium borohydride (NaBH₄) can be used, it requires a two-step process because it can also reduce the starting aldehyde. [8][9]Milder, more selective reagents are preferred for one-pot procedures. [8][10]

Reducing Agent Selectivity Advantages Disadvantages
Sodium Borohydride (NaBH₄) Low Potent, cost-effective. [8] Reduces aldehydes and ketones; requires a two-step process (imine formation first). [8][9]
Sodium Cyanoborohydride (NaBH₃CN) High Highly selective for iminium ions over carbonyls, enabling one-pot reactions. [11][10] Highly toxic; generates cyanide byproducts. [8][10]

| Sodium Triacetoxyborohydride (STAB) | Very High | Mild, highly selective, and less toxic than NaBH₃CN. [8][12][13]Tolerates a wide range of functional groups. [9]| Water-sensitive; often used in non-protic solvents like DCE or THF. [14]|

For most bioconjugation applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity and safety profile. [8][13]It efficiently reduces the protonated iminium ion while leaving the parent aldehyde untouched, maximizing the yield of the desired conjugate in a convenient one-pot reaction. [12]

The Primary Amine Terminus: A Locus for Amide Coupling

At the other end of the linker is a primary amine (-NH₂), which serves as a potent nucleophile. This group is typically stored as a trifluoroacetate (TFA) salt (R-NH₃⁺ ⁻OOC-CF₃), which enhances the compound's stability and crystallinity. However, for the amine to be reactive, it must be in its deprotonated, neutral form (R-NH₂).

The Role of the TFA Salt: The TFA counter-ion is a remnant of the purification process, typically reversed-phase HPLC. [15]While generally stable, residual TFA can sometimes interfere with biological assays, and its removal or exchange for a more biocompatible counter-ion like chloride (HCl) may be necessary for certain sensitive applications. [15][16]For chemical reactions, the key consideration is that the protonated amine is not nucleophilic. Therefore, a non-nucleophilic base (e.g., DIPEA, triethylamine) must be added to the reaction, or the reaction must be performed in a buffer with a pH above the amine's pKa (typically >8.0) to ensure a sufficient concentration of the reactive free amine. [17] Amide Bond Formation: The primary amine is ideal for reacting with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. [18]

Linker_NH2 Linker-NH2 (Free Amine) Intermediate Tetrahedral Intermediate Linker_NH2->Intermediate + Molecule_NHS (pH 7.5-8.5) Molecule_NHS Molecule-CO-NHS (NHS Ester) Product Stable Amide Bond Linker-NH-CO-Molecule Intermediate->Product Collapse NHS_Leaving_Group NHS (Leaving Group) Intermediate->NHS_Leaving_Group

Sources

Methodological & Application

Application Notes & Protocols for ADC Development Using Ald-Ph-PEG2-amine TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic agents.[1] The linker connecting these two components is a critical determinant of the ADC's therapeutic index, influencing its stability, pharmacokinetics (PK), and mechanism of payload release.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ald-Ph-PEG2-amine TFA salt, a heterobifunctional linker, in the development of novel ADCs. We will explore the underlying chemical principles, provide detailed, field-tested protocols for conjugation and characterization, and discuss the critical role of its constituent moieties—the benzaldehyde, the short polyethylene glycol (PEG) spacer, and the primary amine—in constructing a stable and effective ADC.

Introduction: The Strategic Importance of Linker Design

The success of an ADC is not solely dependent on the antibody's targeting capability or the payload's potency; it is profoundly influenced by the linker's chemical architecture.[3] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation within the target cancer cell.[]

This compound is a versatile heterobifunctional linker designed to meet these challenges. It comprises three key functional domains:

  • A Benzaldehyde Group: An electrophilic carbonyl group that can react with specific nucleophiles, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime bonds, respectively.[5][6] This chemistry is frequently employed for the site-specific conjugation of payloads to antibodies.[7]

  • A Diethylene Glycol (PEG2) Spacer: A short, hydrophilic PEG chain. The incorporation of PEG linkers into ADCs is a well-established strategy to improve the overall solubility of the conjugate, reduce aggregation, and enhance pharmacokinetic properties.[8][][10] Even short PEG chains can shield hydrophobic payloads, mitigating issues like accelerated plasma clearance.[10][11]

  • A Primary Amine: A versatile nucleophilic handle for the attachment of cytotoxic payloads. This amine can readily form stable amide bonds with payloads that contain a carboxylic acid or an activated ester (e.g., an NHS ester).[5][12]

This guide will provide the scientific rationale and step-by-step protocols for leveraging Ald-Ph-PEG2-amine in a common ADC development workflow: first, conjugating the linker to a payload, and second, attaching the resulting linker-payload complex to a modified antibody.

Principle of the Technology: A Two-Stage Conjugation Strategy

The heterobifunctional nature of Ald-Ph-PEG2-amine allows for a controlled, sequential conjugation process. This strategy avoids the formation of undesirable homodimers and ensures a directed assembly of the final ADC. The workflow is conceptually divided into two main stages:

Stage 1: Synthesis of the Aldehyde-Functionalized Linker-Payload Complex The primary amine of the Ald-Ph-PEG2-amine linker is first reacted with a cytotoxic payload. Typically, the payload will have a carboxylic acid moiety that can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with the linker's amine. This reaction creates a new chemical entity: the payload armed with a reactive aldehyde handle.

Stage 2: Conjugation to a Hydrazide-Modified Antibody The antibody, the targeting component of the ADC, must be modified to present a complementary functional group. A common method is to introduce a hydrazide group onto the antibody surface. This can be achieved by reacting the lysine residues of the antibody with a reagent like succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-HyNic). The aldehyde group on the linker-payload complex then specifically reacts with the hydrazide-modified antibody to form a stable hydrazone bond.[6][13] This reaction is often catalyzed by aniline, which can significantly increase coupling efficiency.[6]

This sequential approach provides excellent control over the conjugation chemistry and is fundamental to producing a well-defined ADC.

G cluster_0 Stage 1: Linker-Payload Synthesis cluster_1 Stage 2: ADC Conjugation Payload Payload-COOH ActivatedPayload Activated Payload (e.g., NHS Ester) Payload->ActivatedPayload EDC, NHS Linker Ald-Ph-PEG2-amine LinkerPayload Ald-Ph-PEG2-Payload (Aldehyde-Functionalized) Linker->LinkerPayload Amide Bond Formation ActivatedPayload->LinkerPayload Amide Bond Formation FinalADC Final ADC LinkerPayload->FinalADC Hydrazone Bond Formation (Aniline Catalysis) Antibody Monoclonal Antibody (mAb) ModifiedAb mAb-Hydrazide Antibody->ModifiedAb Lysine Modification HyNic S-HyNic HyNic->ModifiedAb Lysine Modification ModifiedAb->FinalADC Hydrazone Bond Formation (Aniline Catalysis)

Figure 1: A conceptual workflow for ADC synthesis using Ald-Ph-PEG2-amine, divided into two primary stages.

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. Researchers must optimize conditions, including molar ratios, reaction times, and buffer compositions, for their specific antibody, payload, and application.

Protocol 1: Synthesis of Aldehyde-Functionalized Linker-Payload

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of this compound.

Materials:

  • Payload with a terminal carboxylic acid (Payload-COOH)

  • This compound (e.g., from BroadPharm, AxisPharm)[5][12]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • Analytical HPLC system for reaction monitoring

Procedure:

  • Payload Activation: a. Dissolve Payload-COOH in anhydrous DMF to a final concentration of 10-20 mM. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the payload solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by HPLC or LC-MS.

  • Linker Preparation: a. Dissolve this compound in anhydrous DMF. b. Add 1.5-2.0 equivalents of DIPEA to neutralize the TFA salt and deprotonate the primary amine, creating a free nucleophile.

  • Conjugation Reaction: a. Add 1.0 equivalent of the prepared linker solution to the activated payload solution. b. Allow the reaction to proceed at room temperature for 4-12 hours, or until completion as monitored by analytical HPLC.

  • Purification: a. Upon completion, the reaction mixture can be quenched with a small amount of hydroxylamine to consume any remaining NHS esters. b. Purify the Ald-Ph-PEG2-Payload conjugate using preparative reverse-phase HPLC (RP-HPLC). c. Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Antibody Modification with Hydrazide Handle (HyNic)

This protocol details the modification of antibody lysine residues to introduce hydrazide functionalities.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-HyNic)

  • Modification Buffer: Borate Buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV/Vis Spectrophotometer

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the Modification Buffer to a concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris). b. Determine the precise antibody concentration using its extinction coefficient at 280 nm.

  • S-HyNic Preparation: a. Immediately before use, dissolve S-HyNic in an anhydrous organic co-solvent like DMSO to a concentration of 10-20 mM.

  • Modification Reaction: a. Add a 5-10 molar excess of the S-HyNic solution to the antibody solution with gentle mixing. The exact ratio should be optimized to achieve the desired degree of modification. b. Incubate the reaction at room temperature for 1.5-2 hours.

  • Purification: a. Remove excess, unreacted S-HyNic by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the average number of hydrazide groups incorporated per antibody (degree of labeling) using a colorimetric assay or by mass spectrometry.

Protocol 3: Final ADC Conjugation and Purification

This protocol describes the final conjugation of the aldehyde-functionalized payload to the hydrazide-modified antibody.

Materials:

  • Hydrazide-modified antibody (mAb-HyNic) from Protocol 2

  • Ald-Ph-PEG2-Payload from Protocol 1

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Aniline (catalyst), prepared as a 1 M stock in DMSO

  • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Reaction Setup: a. Dilute the mAb-HyNic in Conjugation Buffer. b. Dissolve the Ald-Ph-PEG2-Payload in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the antibody solution. Use a 5-15 molar excess of the linker-payload relative to the antibody. c. Add aniline to the reaction mixture to a final concentration of 10-20 mM.

  • Conjugation Reaction: a. Incubate the reaction at room temperature for 12-18 hours with gentle agitation, protected from light.

  • Purification of ADC: a. The primary method to remove unreacted linker-payload and other small molecules is Size Exclusion Chromatography (SEC). Equilibrate the SEC column with a formulation buffer of choice (e.g., PBS, pH 7.2). b. Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight ADC peak. c. For ADCs with varying drug loads, HIC can be used as an orthogonal purification or analytical method.[14]

  • Formulation: a. Pool the purified ADC fractions. b. Perform a buffer exchange into the final formulation buffer and concentrate the ADC to the desired concentration. c. Sterile filter the final product and store at 2-8°C or frozen at -80°C as determined by stability studies.[15][16]

Characterization of the Final ADC

Comprehensive analytical characterization is mandatory to ensure the quality, safety, and efficacy of the ADC.[17][18] The complex and heterogeneous nature of ADCs requires a multi-faceted analytical approach.[19][20]

G cluster_0 Core ADC Characterization cluster_1 Analytical Techniques ADC Purified ADC Sample DAR_Analysis DAR Analysis Drug-to-Antibody Ratio ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis Purity & Aggregates ADC->Aggregation_Analysis Identity_Analysis Identity Confirmation Mass & Integrity ADC->Identity_Analysis HIC Hydrophobic Interaction Chromatography (HIC) DAR_Analysis:f1->HIC MS Mass Spectrometry (Native MS, LC-MS) DAR_Analysis:f1->MS UVVis UV/Vis Spectroscopy DAR_Analysis:f1->UVVis Estimate SEC Size Exclusion Chromatography (SEC) Aggregation_Analysis:f1->SEC Identity_Analysis:f1->MS

Figure 2: Key analytical techniques for the characterization of critical quality attributes (CQAs) of an ADC.

Key Characterization Parameters & Methods:

Parameter Description Primary Technique(s) References
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that directly impacts ADC potency and safety.HIC: Separates ADC species based on hydrophobicity, allowing quantification of DAR 0, 2, 4, etc. peaks. Mass Spectrometry (MS): Provides the mass of intact ADC species, allowing for precise DAR calculation.[19][21][22][23]
Aggregate & Fragment Content Measures the percentage of high molecular weight species (aggregates) or low molecular weight species (fragments). Aggregation can impact efficacy and immunogenicity.Size Exclusion Chromatography (SEC): The standard method for quantifying aggregates and fragments based on hydrodynamic radius.[14][19][24]
ADC Identity and Integrity Confirms the correct mass of the conjugated antibody and ensures the absence of unexpected modifications.Mass Spectrometry (Intact or Reduced LC-MS): Confirms the molecular weight of the ADC and its subunits (light and heavy chains).[20][25]
Concentration Determines the protein concentration of the final ADC product.UV/Vis Spectroscopy: Measures absorbance at 280 nm, using the calculated extinction coefficient of the ADC.[15][19]
Free Drug Content Quantifies the amount of unconjugated linker-payload remaining in the final ADC formulation.Reverse-Phase HPLC (RP-HPLC): Separates the small molecule drug from the large protein ADC.[14]

Trustworthiness and Field-Proven Insights

  • Rationale for Aniline Catalysis: The formation of a hydrazone bond from an aldehyde and a hydrazide is pH-dependent and can be slow. Aniline acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive intermediate Schiff base with the aldehyde, which is then displaced by the hydrazide.[6][26] This significantly improves reaction efficiency, leading to higher yields and allowing for milder reaction conditions.

  • Controlling the DAR: The Drug-to-Antibody Ratio is primarily controlled during the antibody modification step (Protocol 2). By carefully titrating the molar excess of the S-HyNic reagent, one can influence the average number of reactive hydrazide sites on the antibody, which in turn dictates the final average DAR.

  • The Role of PEG2: While longer PEG chains offer more pronounced effects, the short PEG2 spacer in this linker still provides critical benefits. It increases the local hydrophilicity around the often-hydrophobic payload, which can help prevent aggregation during the conjugation reaction and in the final formulation.[10][27] This can be particularly important for achieving higher DAR values without compromising stability.[8]

  • Orthogonal Analytics: Relying on a single analytical method is insufficient for complex molecules like ADCs.[28] For instance, DAR should be determined by HIC and confirmed by an orthogonal method like mass spectrometry.[22][24] This cross-validation is essential for a robust and reliable characterization package.

Conclusion

The this compound is a powerful and versatile tool for the development of next-generation Antibody-Drug Conjugates. Its heterobifunctional design enables a controlled and sequential conjugation strategy, while the integrated PEG spacer offers tangible benefits for the solubility and stability of the final construct. By following the detailed protocols for synthesis, conjugation, purification, and characterization outlined in this guide, researchers can effectively leverage this linker to build well-defined ADCs. A thorough understanding of the underlying chemistry and a commitment to rigorous analytical validation are paramount to advancing these complex but promising therapeutics from the laboratory to the clinic.

References

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.). LCGC International. Retrieved February 10, 2026, from [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. (2025). American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Advancing ADC Formulation Analytics: Overcoming Development Challenges. (n.d.). Leukocare. Retrieved February 10, 2026, from [Link]

  • What are PEG Linkers?. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

  • Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. (n.d.). Agilent. Retrieved February 10, 2026, from [Link]

  • What is the difference between ADC linker and PEG linker?. (2023). AxisPharm. Retrieved February 10, 2026, from [Link]

  • Physical Stability Studies of ADCs. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

  • Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. (n.d.). Waters. Retrieved February 10, 2026, from [Link]

  • Native HIC-MS of ADCs for DAR Species Determination and Identification. (2025). LCGC. Retrieved February 10, 2026, from [Link]

  • Antibody-Drug Conjugates- Stability and Formulation. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry. (2021). PubMed. Retrieved February 10, 2026, from [Link]

  • Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability. (2025). Bioprocess Online. Retrieved February 10, 2026, from [Link]

  • This compound, CAS 2055013-56-2. (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

  • Ald-Ph-PEG2-NHS ester (CAT#: ADC-L-523). (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

  • The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.). American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Design and production of antibody PEG-conjugates for extended ocular retention. (2025). Bioconjugation Insights. Retrieved February 10, 2026, from [Link]

  • Click Chemistry Conjugations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Ald-Ph-PEG3-amine TFA salt. (n.d.). InvivoChem. Retrieved February 10, 2026, from [Link]

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC. (2025). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • The Chemistry Behind ADCs. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

Sources

Application Note: High-Fidelity Surface Functionalization using Ald-Ph-PEG2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Principle

This guide details the protocol for using Ald-Ph-PEG2-amine (Amine-PEG2-Benzaldehyde) to functionalize carboxylated surfaces (e.g., magnetic beads, sensor chips, or nanoparticles) for the subsequent covalent immobilization of amine-containing biomolecules (proteins, antibodies).

The Chemical Advantage: Aromatic Aldehydes

Unlike standard aliphatic aldehyde linkers (e.g., Glutaraldehyde), the Ald-Ph moiety utilizes a benzaldehyde group. This confers specific advantages:

  • Stability: Aromatic aldehydes are less prone to oxidation and polymerization than their aliphatic counterparts.

  • Selectivity: They form stable Schiff bases with primary amines that can be selectively reduced, or they can react bio-orthogonally with hydrazine/hydroxylamine-functionalized ligands to form bis-aryl hydrazones.

  • Spacer Utility: The PEG2 (polyethylene glycol) spacer provides hydrophilicity, reducing non-specific binding and steric hindrance between the surface and the capture ligand.

Mechanism of Action

The functionalization process follows a sequential "Graft-then-Capture" workflow to prevent linker polymerization.

Chemical Workflow Diagram

Caption: Sequential workflow transforming a carboxylated surface into a protein-capture interface using Ald-Ph-PEG2-amine.

Materials & Reagents

ComponentSpecificationRole
Linker Ald-Ph-PEG2-amine (TFA Salt)Heterobifunctional Crosslinker
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) NHS (N-Hydroxysuccinimide)Carboxyl Activators
Reducing Agent NaCNBH3 (Sodium Cyanoborohydride)Selective reduction of Schiff bases
Activation Buffer 0.1 M MES, pH 5.5 - 6.0Optimal for EDC/NHS ester formation
Coupling Buffer 1x PBS, pH 7.2 - 7.4 (Amine-free)Optimal for Linker attachment
Quenching Buffer 1 M Glycine or Tris-HCl, pH 7.4Deactivates unreacted aldehydes

Experimental Protocol

Phase 1: Surface Activation (Carboxyl NHS)

Objective: Convert stable carboxyl groups into reactive NHS-esters.

  • Equilibration: Wash 10 mg of carboxylated beads (or equivalent surface area) twice with Activation Buffer (MES, pH 6.0) .

  • Reagent Prep: Immediately before use, dissolve EDC and NHS in Activation Buffer to a final concentration of 10 mg/mL each.

  • Activation: Add 500 µL of the EDC/NHS solution to the beads.

  • Incubation: Rotate/shake for 15 minutes at Room Temperature (RT). Note: Extending this causes NHS ester hydrolysis.

  • Wash: Rapidly wash beads 2x with Coupling Buffer (PBS, pH 7.4) to remove excess EDC. Proceed immediately to Phase 2.

Phase 2: Linker Grafting (The Kinetic Window)

Objective: Attach the amine end of the linker to the surface while preserving the aldehyde end.

Critical Logic: The linker contains both an amine and an aldehyde.[1][2] While they can react with each other, the reaction between the Surface-NHS and the Linker-Amine is kinetically favored over the formation of Linker-Linker Schiff bases at pH 7.4.

  • Linker Solution: Dissolve Ald-Ph-PEG2-amine in PBS (pH 7.4) to a concentration of 2–5 mM .

    • Tip: If the linker is a TFA salt, ensure the final pH remains near 7.4. Neutralize with dilute NaOH if necessary.

  • Coupling: Resuspend the activated beads in 500 µL of the Linker Solution.

  • Incubation: Rotate for 1 hour at RT.

  • Deactivation (Optional but Recommended): Add 10 mM Hydroxylamine for 10 minutes to quench any remaining surface NHS esters that did not react with the linker. This prevents the protein (added in Phase 3) from binding to the surface via NHS.

  • Wash: Wash beads 3x with PBS to remove unbound linker.

    • Checkpoint: The surface is now displaying reactive Benzaldehyde groups.

Phase 3: Ligand Immobilization (Reductive Amination)

Objective: Covalently bond the target protein to the aldehyde surface.

  • Ligand Prep: Dilute the target protein (Antibody/Enzyme) to 0.5 – 1.0 mg/mL in PBS (pH 7.4).

    • Constraint: Do NOT use Tris, Glycine, or BSA in this buffer, as they contain competing amines.

  • Capture: Add the protein solution to the aldehyde-functionalized beads.

  • Schiff Base Formation: Incubate for 1 hour at RT with gentle mixing.

  • Reduction: Add NaCNBH3 (Sodium Cyanoborohydride) to a final concentration of 50 mM .

    • Why NaCNBH3? It is a mild reducing agent that selectively reduces the C=N (Schiff base) bond to a stable C-N (secondary amine) bond without reducing the native aldehydes on the protein or the surface benzaldehyde before it binds.

  • Final Incubation: React for 30 minutes at RT.

  • Quenching: Add Quenching Buffer (1 M Glycine) to a final concentration of 50 mM and incubate for 15 minutes. This blocks any remaining aldehyde groups.

  • Storage: Wash beads 3x with Storage Buffer (PBS + Preservative) and store at 4°C.

Mechanism of Reductive Amination[4][5][6]

The stability of the final bond relies on the reduction step. Without NaCNBH3, the protein is only held by a reversible Schiff base.

Caption: Transformation of the reversible Imine intermediate into a stable secondary amine linkage.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Low Coupling Efficiency Hydrolysis of NHS esters before linker addition.Minimize time between Phase 1 wash and Phase 2 addition. Use cold buffers.
Linker Polymerization High concentration of Linker stored in neutral pH.Store Linker as solid/salt.[1] Prepare fresh. Keep concentration <10mM during coupling.[3]
Protein Inactivity Over-reduction of protein disulfides.Ensure NaCNBH3 is used, NOT NaBH4. NaBH4 is too strong and can damage protein structure.
Precipitation Crosslinking of proteins (Protein-Protein).Ensure surface aldehydes are in excess, or keep protein concentration dilute.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational text on EDC/NHS and aldehyde chemistry).

Sources

Application Note: Versatile Peptide Modification Strategies using Ald-Ph-PEG2-amine TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precise Peptide Engineering

In the landscape of modern therapeutics and research, peptides stand out for their high specificity and low toxicity. However, their inherent limitations, such as poor metabolic stability and short in-vivo half-life, often necessitate chemical modifications to unlock their full potential.[1] Peptide conjugation is a key strategy to enhance these properties, enabling the development of next-generation peptide-drug conjugates (PDCs), imaging agents, and stabilized therapeutic peptides.[1][2] Ald-Ph-PEG2-amine TFA salt has emerged as a valuable bifunctional linker, offering a versatile platform for sophisticated peptide engineering.

This technical guide provides a comprehensive overview of the applications of this compound in peptide modification. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for common conjugation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their specific applications.

This compound is a heterobifunctional linker featuring a terminal benzaldehyde group and a primary amine, separated by a hydrophilic di-ethylene glycol (PEG2) spacer.[3][4] This unique architecture allows for a multitude of conjugation strategies:

  • The benzaldehyde group readily reacts with primary amines, hydrazides, and aminooxy groups, forming Schiff bases, hydrazones, or oximes, respectively.[3][5]

  • The primary amine , present as a trifluoroacetic acid (TFA) salt, can be acylated by carboxylic acids or activated esters after neutralization.[3][6]

  • The hydrophilic PEG linker enhances the water solubility of the resulting conjugate, a crucial attribute for many biological applications.[4][7][8]

Chemical Principles of Aldehyde-Mediated Ligation

The reactivity of the benzaldehyde moiety is central to the utility of this compound. Two primary reaction pathways are commonly employed for peptide modification: reductive amination and oxime ligation.

Reductive Amination: Forging Stable Amine Bonds

Reductive amination is a robust method for creating a stable secondary amine linkage between the aldehyde group of the linker and a primary amine on the peptide, such as the N-terminus or the ε-amino group of a lysine residue.[9][10] The reaction proceeds in two steps: the initial formation of a Schiff base (imine), followed by its reduction to a stable amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9][11]

G Peptide_NH2 Peptide-NH₂ (N-terminus or Lysine) Schiff_Base Schiff Base Intermediate (C=N bond) Peptide_NH2->Schiff_Base + Ald-Linker Ald_Linker Ald-Ph-PEG2-amine Ald_Linker->Schiff_Base Final_Conjugate Stable Peptide-Linker Conjugate (C-N bond) Schiff_Base->Final_Conjugate + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Final_Conjugate

The choice of reducing agent is critical. Sodium cyanoborohydride is often preferred as it selectively reduces the imine in the presence of the aldehyde, minimizing unwanted side reactions.[9]

Oxime Ligation: Bioorthogonal and Stable Conjugation

Oxime ligation offers a highly chemoselective and bioorthogonal approach to peptide conjugation.[12][13] The reaction occurs between the aldehyde group of the linker and an aminooxy-functionalized peptide, forming a highly stable oxime linkage.[14][15] This reaction is particularly advantageous due to its high efficiency under mild, aqueous conditions and the exceptional stability of the resulting oxime bond.[16]

G Aminooxy_Peptide Aminooxy-Peptide (Peptide-ONH₂) Oxime_Conjugate Stable Oxime-Linked Conjugate (C=N-O bond) Aminooxy_Peptide->Oxime_Conjugate + Ald-Linker Ald_Linker Ald-Ph-PEG2-amine Ald_Linker->Oxime_Conjugate

Protocols for Peptide Modification

The following protocols provide detailed, step-by-step methodologies for common applications of this compound.

Protocol 1: N-Terminal Modification of a Peptide via Reductive Amination

This protocol describes the site-specific modification of the N-terminal α-amine of a peptide.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification System: RP-HPLC

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in the reaction buffer (e.g., 10 mg/mL).

  • Reaction Initiation: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

  • pH Adjustment: Ensure the pH of the reaction mixture is between 7.0 and 7.5. Adjust with 0.1 M NaOH if necessary.

  • Addition of Reducing Agent: Prepare a fresh solution of NaBH₃CN in the reaction buffer (e.g., 50 mg/mL). Add a 20-50 fold molar excess of the NaBH₃CN solution to the reaction mixture.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde.

  • Purification: Purify the modified peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Table 1: Reductive Amination Reaction Parameters

ParameterRecommended RangeNotes
Peptide Concentration1-5 mg/mLHigher concentrations can lead to aggregation.
Linker Molar Excess5-10 foldCan be optimized based on peptide reactivity.
NaBH₃CN Molar Excess20-50 foldA higher excess ensures complete reduction.
Reaction pH7.0-7.5Optimal for Schiff base formation and reduction.
Reaction Time4-12 hoursMonitor by LC-MS for completion.
Protocol 2: Synthesis of a Peptide-Drug Conjugate (PDC) using the Amine Functionality

This protocol outlines the conjugation of a small molecule drug containing a carboxylic acid to the amine group of the Ald-Ph-PEG-peptide conjugate.

Materials:

  • Ald-Ph-PEG-peptide conjugate (from Protocol 1)

  • Carboxylic acid-containing drug

  • Coupling agents: HBTU (or similar) and DIPEA

  • Solvent: Anhydrous DMF or DMSO

  • Purification System: RP-HPLC

Procedure:

  • Activation of the Drug: In a separate vial, dissolve the carboxylic acid-containing drug in the chosen solvent. Add 1.2 equivalents of HBTU and 2 equivalents of DIPEA. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug solution to a solution of the Ald-Ph-PEG-peptide conjugate in the same solvent.

  • Incubation: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PDC by RP-HPLC.

  • Characterization: Confirm the identity and purity of the PDC by mass spectrometry.

G cluster_activation Drug Activation cluster_conjugation Conjugation Drug_COOH Drug-COOH Activated_Drug Activated Drug (NHS-ester like) Drug_COOH->Activated_Drug + Coupling Agents HBTU_DIPEA HBTU / DIPEA HBTU_DIPEA->Activated_Drug PDC Final Peptide-Drug Conjugate Activated_Drug->PDC + Peptide-Linker-NH₂ Peptide_Linker_NH2 Peptide-Linker-NH₂ Peptide_Linker_NH2->PDC

Troubleshooting and Key Considerations

  • TFA Salt Neutralization: The amine group of the linker is supplied as a TFA salt and must be neutralized before reaction with activated carboxylic acids.[6] The addition of a non-nucleophilic base like DIPEA is crucial.

  • Solubility: The PEG linker enhances water solubility, but the overall solubility of the conjugate will depend on the properties of the peptide and any attached molecules.[4][7] Using co-solvents like DMSO or DMF may be necessary.

  • Side Reactions: In reductive amination, ensure the purity of the aldehyde and the selectivity of the reducing agent to minimize side products.

  • Purification: RP-HPLC is the standard method for purifying peptide conjugates. The choice of column and gradient will depend on the hydrophobicity of the final product.

Conclusion

This compound is a highly effective and versatile tool for the modification of peptides. Its bifunctional nature allows for a wide range of conjugation strategies, including the formation of stable peptide-linker constructs via reductive amination and the synthesis of complex PDCs.[][18][19] The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this reagent in their workflows, ultimately advancing the fields of peptide-based therapeutics and diagnostics.

References

  • AxisPharm. (n.d.). This compound, CAS 2055013-56-2. Retrieved from [Link]

  • Biomatik. (n.d.). Peptide Synthesis FAQ. Retrieved from [Link]

  • Khandare, J., & Madan, T. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Pharmaceuticals, 14(6), 593.
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Acciaresi, S., et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Polymer Chemistry, 6(30), 5431-5439.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Monasson, O., et al. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation.
  • AxisPharm. (n.d.). Ald-PEG-amine. Retrieved from [Link]

  • Dey, P., & Kandalam, M. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(15), 4483.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde tag. Retrieved from [Link]

  • Precise PEG. (n.d.). Aldehyde Functional PEGs for Amination. Retrieved from [Link]

  • Kaur, H., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2865.
  • Yoo, B., & Kirshenbaum, K. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Liu, S., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Proceedings of the National Academy of Sciences, 121(30), e2405624121.
  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • van der Vliet, D. L., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2893–2897.
  • Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Retrieved from [Link]

  • Yoo, B., & Kirshenbaum, K. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • van der Vliet, D. L., et al. (2016). Solid-phase synthesis of C-terminally modified peptides. European Polymer Journal, 80, 20-29.
  • van der Vliet, D. L., et al. (2023).
  • Carter, J. M. (2000). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. In The Protein Protocols Handbook (pp. 685-687). Humana Press.
  • Henriques, S. T., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Lelièvre, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC advances, 10(31), 18365-18369.
  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube. Retrieved from [Link]

  • Reagentia. (n.d.). Mal-PEG2-amine TFA salt (1 x 50 mg). Retrieved from [Link]

Sources

Application Note: Engineering Dynamic, Self-Healing Hydrogels Using Ald-Ph-PEG2-amine TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ald-Ph-PEG2-amine TFA salt in Hydrogel Formation Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Delivery Engineers

Abstract

This guide details the utilization of This compound (Benzaldehyde-PEG2-Amine) as a critical heterobifunctional linker for synthesizing dynamic, injectable hydrogels. Unlike aliphatic aldehydes, the benzaldehyde moiety provided by this linker forms Schiff bases (imines) or acylhydrazones with superior hydrolytic stability while retaining reversibility. This unique "Goldilocks" stability makes it ideal for self-healing scaffolds and controlled drug release systems. This protocol outlines the conversion of standard carboxyl- or NHS-functionalized polymers into benzaldehyde-functionalized macromers, followed by their crosslinking into bio-responsive hydrogel networks.

Introduction: The Benzaldehyde Advantage

In hydrogel chemistry, the choice of aldehyde determines the lifetime and mechanics of the scaffold.

  • Aliphatic Aldehydes (e.g., Propionaldehyde): Form unstable imines that hydrolyze too quickly for long-term cell culture.

  • Benzaldehydes (Ald-Ph-PEG2-amine): The phenyl ring conjugates with the imine bond, significantly enhancing stability (slower hydrolysis) while permitting dynamic exchange (self-healing).

This compound serves as a "functionalization bridge." Its primary amine allows facile attachment to polymer backbones (e.g., PEG, Hyaluronic Acid, Gelatin), effectively converting a static polymer into a dynamic, crosslink-ready macromer.

Key Chemical Features
FeatureBenefit in Hydrogels
Benzaldehyde Group Forms stable yet reversible Acylhydrazone or Imine bonds.[1]
PEG2 Spacer Provides solubility and reduces steric hindrance during crosslinking.
Primary Amine High-yield conjugation to NHS-esters or Carboxyls (via EDC/NHS).
TFA Salt Form Ensures stability of the amine prior to use; requires neutralization.

Experimental Workflow Overview

The following diagram illustrates the two-stage process: (1) Macromer Synthesis and (2) Hydrogel Networking .

Workflow Start Polymer Backbone (e.g., 4-Arm PEG-NHS) Step1 Step 1: Functionalization (Nucleophilic Substitution) Start->Step1 Linker Ald-Ph-PEG2-amine (TFA Salt) Linker->Step1 Macromer Benzaldehyde-Functionalized Macromer (PEG-BA) Step1->Macromer  Purification (Dialysis)   Step2 Step 2: Gelation (Schiff Base / Hydrazone) Macromer->Step2 Crosslinker Crosslinker Polymer (e.g., PEG-Hydrazide / Chitosan) Crosslinker->Step2 Hydrogel Dynamic Self-Healing Hydrogel Network Step2->Hydrogel  In situ Mixing  

Figure 1: Workflow for converting standard polymers into dynamic hydrogels using Ald-Ph-PEG2-amine.

Protocol 1: Synthesis of Benzaldehyde-Functionalized Macromer (PEG-BA)

Objective: To attach the Ald-Ph-PEG2-amine linker to a 4-Arm PEG-NHS backbone, creating a benzaldehyde-terminated precursor (PEG-BA).

Materials
  • Polymer: 4-Arm PEG-SCM (Succinimidyl Carboxyl Methyl ester), MW 10k or 20k.

  • Linker: this compound.

  • Buffer: DMSO (anhydrous) or PBS (pH 7.4, if polymer hydrolysis is slow).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize TFA.

Step-by-Step Procedure
  • Stoichiometry Calculation:

    • Calculate moles of NHS groups on the polymer.

    • Use 1.2 to 1.5 molar equivalents of Ald-Ph-PEG2-amine relative to NHS groups to ensure complete substitution.

    • Example: For 1g of 4-Arm PEG-NHS (10kDa, ~0.4 mmol NHS), use ~0.48 - 0.6 mmol of linker.

  • Solubilization:

    • Dissolve this compound in anhydrous DMSO (concentration ~50 mg/mL).

    • Add TEA (2.0 equivalents relative to the amine linker) to neutralize the TFA salt and activate the amine. Critical: The reaction will not proceed if the amine remains protonated.

  • Conjugation Reaction:

    • Dissolve 4-Arm PEG-NHS in anhydrous DMSO (100 mg/mL).

    • Immediately add the neutralized linker solution to the polymer solution.

    • Flush with Nitrogen/Argon, seal, and stir at Room Temperature for 4–6 hours .

    • Note: If using PBS, react for only 1–2 hours to minimize NHS hydrolysis competition.

  • Purification:

    • Dialyze the reaction mixture against deionized water (MWCO 1000–3500 Da) for 48 hours. Change water at least 4 times to remove unreacted linker and TEA salts.

    • Lyophilize (freeze-dry) the product to obtain a white powder (PEG-BA).

  • Validation:

    • 1H NMR (D2O): Look for the aldehyde proton peak at ~10.0 ppm and aromatic protons at ~7.5–8.0 ppm . Disappearance of the NHS succinimide peak (~2.8 ppm) confirms reaction completion.

Protocol 2: Hydrogel Formation (Schiff Base / Hydrazone Crosslinking)

Objective: To form a hydrogel by mixing PEG-BA (from Protocol 1) with a hydrazide-functionalized polymer (e.g., PEG-Hydrazide or Hyaluronic Acid-Hydrazide).

Mechanism

The benzaldehyde group reacts with the hydrazide to form an acylhydrazone bond . This bond is dynamic (pH-responsive) but thermodynamically stable at physiological pH.

Mechanism R1 Polymer-Ph-CHO (Benzaldehyde) Product Polymer-Ph-CH=N-NH-CO-Polymer (Acylhydrazone Crosslink) R1->Product + R2 H2N-NH-CO-Polymer (Hydrazide) R2->Product - H2O

Figure 2: Chemical mechanism of acylhydrazone crosslinking.

Formulation Table
Component A (Aldehyde)Component B (Hydrazide/Amine)pH ConditionGelation TimeProperties
PEG-BA (10% w/v) PEG-Hydrazide (10% w/v) pH 7.4 (PBS)10 – 30 minElastic, Slow degradation
PEG-BA (10% w/v) Chitosan (2% w/v in dilute acid) pH 6.0 – 6.5< 5 minMucoadhesive, Rapid set
PEG-BA (10% w/v) Gelatin (10% w/v) pH 7.430 – 60 minCell-interactive, Soft
Step-by-Step Procedure
  • Preparation of Pre-Gel Solutions:

    • Solution A: Dissolve PEG-BA in PBS (pH 7.4) at 10% w/v (100 mg/mL).

    • Solution B: Dissolve PEG-Hydrazide (or Chitosan) in the appropriate buffer at the desired concentration.

    • Note: Ensure the molar ratio of Aldehyde:Hydrazide is 1:1 for ideal networking.

  • Mixing and Gelation:

    • Load Solution A and Solution B into a double-barrel syringe (for injectable applications) or mix in a vial (for casting).

    • Inject/Mix at room temperature or 37°C.

    • Vial Tilting Test: Invert the vial every 30 seconds. Gelation is recorded when the mixture no longer flows.

  • Self-Healing Test (Optional):

    • Cut the formed hydrogel into two pieces.

    • Place the cut surfaces back in contact.

    • Incubate at 37°C for 1–2 hours. The dynamic exchange of hydrazone bonds should fuse the pieces.

Characterization & Troubleshooting

Characterization Metrics
  • Rheology: Perform a time-sweep experiment (Storage Modulus G' vs. Time) immediately after mixing to determine the exact gel point (crossover of G' and G'').

  • Swelling Ratio: Measure mass of wet gel vs. dry gel. Benzaldehyde-linked gels typically show lower swelling than aliphatic ones due to the hydrophobicity of the phenyl ring.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Gelation TFA Salt not neutralizedEnsure TEA/DIPEA was used in Step 1. Acidic pH inhibits NHS reaction.
Slow Gelation Low pHSchiff base formation is acid-catalyzed but equilibrium favors hydrolysis at low pH. Adjust to pH 7.4.
Precipitation Hydrophobic Phenyl groupsIf using high concentrations (>20%), the phenyl groups may aggregate. Lower concentration or add surfactant.
Oxidation Aldehyde oxidationBenzaldehydes can oxidize to benzoic acid over time. Store linker and PEG-BA under Argon at -20°C.

References

  • BroadPharm. this compound Product Description. Retrieved from

  • ACS Omega. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s. (2024).[2] Retrieved from

  • National Institutes of Health (PMC). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. (2019).[3] Retrieved from

  • AxisPharm. Aldehyde PEG Linkers and Applications. Retrieved from

  • Fraunhofer Institute. PEG-Dialdehydes/Hyperbranched Amines Based Hydrogels. (2025).[4][5][6] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Trifluoroacetic Acid (TFA) from Ald-Ph-PEG2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and processing Ald-Ph-PEG2-amine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing trifluoroacetic acid (TFA) from Ald-Ph-PEG2-amine preparations. The presence of residual TFA, often a remnant from synthesis or purification steps, can be detrimental to downstream applications.[1][2] This resource is designed to provide practical, field-proven insights to ensure the integrity of your experiments.

I. Understanding the Challenge: Why Remove TFA?

Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification via reversed-phase HPLC.[1] While effective for these processes, its presence, even in trace amounts, can interfere with biological assays and other sensitive applications due to its toxicity.[1][3][4] For a molecule like Ald-Ph-PEG2-amine, which contains a primary amine, TFA will form a salt, protonating the amine group.[1] This can alter the molecule's reactivity and solubility.

Ald-Ph-PEG2-amine is a PEG linker with a benzaldehyde group and a terminal primary amine.[5] The benzaldehyde is reactive towards primary amines, while the primary amine can react with carboxylic acids or activated esters.[5] The PEG component enhances water solubility.[5] The presence of the TFA salt can complicate subsequent conjugation reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from my Ald-Ph-PEG2-amine?

Residual TFA can significantly impact your experiments in several ways:

  • Toxicity: TFA is toxic to cells and can interfere with biological assays.[1][3]

  • Altered Reactivity: The protonated amine (TFA salt) is not nucleophilic and will not react as intended with activated carboxylic acids (e.g., NHS esters).

  • pH Alteration: Residual acid can lower the pH of your reaction mixture, potentially affecting reaction kinetics and the stability of other reagents.

  • Inaccurate Quantification: The presence of the TFA counterion adds to the measured mass of your compound, leading to inaccuracies in concentration determination.[2]

Q2: What are the most common methods for removing TFA?

The most prevalent and effective methods for TFA removal from amine-containing compounds include:

  • Lyophilization with HCl: This involves dissolving the TFA salt in a dilute HCl solution and then lyophilizing. The more volatile TFA is removed, leaving the hydrochloride salt of the amine.[3][6][7]

  • Ion-Exchange Chromatography: This technique uses a resin to exchange the trifluoroacetate anion for a more benign one, such as acetate or chloride.[3][6][7]

  • Solid-Phase Extraction (SPE): SPE can be used to either retain the compound of interest while washing away the TFA or to selectively bind the TFA.[8][9]

  • Azeotropic Distillation: While less common for this specific application, co-evaporation with a solvent that forms an azeotrope with TFA can be effective.

Q3: How do I choose the best TFA removal method for Ald-Ph-PEG2-amine?

The selection of the optimal method depends on several factors:

  • Scale of your experiment: For small-scale, quick removal, lyophilization from HCl is often sufficient. For larger quantities, ion-exchange chromatography may be more practical.

  • Downstream application: If your subsequent reaction is sensitive to chloride ions, an acetate exchange via ion-exchange chromatography might be preferable.

  • Available equipment: Not all labs have access to a lyophilizer or HPLC for ion-exchange.

  • Purity requirements: For the highest purity, a chromatographic method is generally superior.

III. Troubleshooting Guide & Detailed Protocols

This section addresses specific issues you may encounter and provides step-by-step protocols for the most recommended TFA removal methods for Ald-Ph-PEG2-amine.

Issue 1: Incomplete TFA Removal After a Single Lyophilization Cycle

Cause: A single lyophilization cycle may not be sufficient to remove all the TFA, especially if it is tightly bound to the amine.

Solution: Repeated lyophilization cycles from a dilute HCl solution are often necessary.[1][7]

Protocol 1: TFA/HCl Exchange via Lyophilization [6][7]

  • Dissolution: Dissolve the Ald-Ph-PEG2-amine TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1]

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 and 10 mM.[1] Let the solution stand at room temperature for at least one minute.[1][6]

  • Freezing: Flash-freeze the solution using liquid nitrogen.[6][7]

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[1][6]

  • Repeat: For optimal TFA removal, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[1]

Expert Tip: The final product will be the hydrochloride salt of Ald-Ph-PEG2-amine. Remember to account for the change in molecular weight in your calculations.

Issue 2: Product Loss or Degradation During TFA Removal

Cause: The aldehyde functionality in Ald-Ph-PEG2-amine can be sensitive to harsh pH conditions or prolonged exposure to strong acids.

Solution: Ion-exchange chromatography offers a milder alternative for TFA removal. A strong anion exchange resin is used to capture the trifluoroacetate, allowing the desired compound (as a different salt) to be eluted.[3]

Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography [3][7]

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the estimated amount of TFA in your sample.[3][7]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[3][7]

  • Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[3][7]

  • Sample Loading: Dissolve the this compound in distilled water and apply it to the prepared column.[3][7]

  • Elution & Collection: Elute the column with distilled water and collect the fractions.[3][7] Your product, now as the acetate salt, will elute, while the trifluoroacetate remains bound to the resin.[6]

  • Lyophilization: Combine the fractions containing your product and lyophilize to obtain the final Ald-Ph-PEG2-amine acetate salt.[3][7]

Issue 3: Difficulty in Monitoring TFA Removal Efficiency

Cause: It is essential to have a reliable method to quantify residual TFA to ensure the success of the removal process.

Solution: Several analytical techniques can be employed to determine the concentration of residual trifluoroacetate.

Analytical Methods for Residual TFA Quantification:

MethodPrincipleSensitivityNotes
Ion Chromatography Separates anions based on their affinity for an ion-exchange resin, followed by conductivity detection.[4]High (ng/mL levels)[4][10]A reliable and accurate method for quantifying TFA.[4]
¹⁹F NMR Spectroscopy The fluorine atoms in TFA give a distinct signal in the ¹⁹F NMR spectrum, allowing for quantification.Moderate to HighRequires access to an NMR spectrometer with a fluorine probe.
Gas Chromatography-Mass Spectrometry (GC-MS) TFA can be derivatized and analyzed by GC-MS.HighRequires sample derivatization.

For most research labs, collaboration with an analytical facility equipped with an ion chromatograph is the most straightforward approach for accurate TFA quantification.[4]

IV. Visualization of the Decision-Making Workflow

To aid in selecting the appropriate TFA removal strategy, the following workflow diagram is provided.

TFA_Removal_Workflow start Start: Ald-Ph-PEG2-amine TFA Salt small_scale Small Scale Experiment? start->small_scale downstream_Cl_sensitive Downstream Application Cl- Sensitive? small_scale->downstream_Cl_sensitive Yes high_purity High Purity Required? small_scale->high_purity No (Large Scale) lyophilization Protocol 1: Lyophilization with HCl downstream_Cl_sensitive->lyophilization No ion_exchange Protocol 2: Ion-Exchange (Acetate) downstream_Cl_sensitive->ion_exchange Yes quantify Quantify Residual TFA (e.g., Ion Chromatography) lyophilization->quantify ion_exchange->quantify high_purity->lyophilization No high_purity->ion_exchange Yes end_product End Product: TFA-Free Ald-Ph-PEG2-amine quantify->end_product

Caption: Decision workflow for selecting a TFA removal method.

V. References

  • Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 10, 2026, from

  • Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Retrieved February 10, 2026, from

  • (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved February 10, 2026, from

  • (n.d.). StratoSpheres SPE for TFA Removal. Retrieved February 10, 2026, from

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved February 10, 2026, from

  • Reddit. (2022, December 8). Aqueous TFA evaporation/distillation. r/Chempros. Retrieved February 10, 2026, from

  • PubMed. (2004, June 11). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113-7. Retrieved February 10, 2026, from

  • BroadPharm. (n.d.). This compound, 2055013-56-2. Retrieved February 10, 2026, from

  • (n.d.). Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography. Retrieved February 10, 2026, from

  • ResearchGate. (2013, July 29). If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC? Retrieved February 10, 2026, from

  • Creative Peptides. (n.d.). Residual TFA Determination. Retrieved February 10, 2026, from

Sources

Ald-Ph-PEG2-amine TFA salt solubility problems in PBS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ald-Ph-PEG2-amine TFA salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this versatile bifunctional linker. Here, we provide in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues in PBS

Users often report difficulty dissolving this compound directly into Phosphate-Buffered Saline (PBS) at a neutral pH. This is a common and expected challenge arising from the physicochemical properties of the molecule, specifically the trifluoroacetate (TFA) salt form and the amphiphilic nature of the linker itself.

Issue: Compound precipitates or fails to dissolve in PBS (pH 7.4).

This is the most frequently encountered issue. The cloudiness or precipitation you observe is often a direct result of the TFA counter-ion's influence on the amine group, creating a less soluble salt form in neutral aqueous buffers.

Root Cause Analysis:
  • The Trifluoroacetate (TFA) Salt: Ald-Ph-PEG2-amine is often supplied as a TFA salt, a remnant from the purification process (typically reverse-phase HPLC).[1][2] Trifluoroacetic acid is a strong acid (pKa ~0.2-0.5), meaning its conjugate base (trifluoroacetate) is a very weak base.[3] When the amine group on the PEG linker is protonated by TFA, it forms a tight ion pair.[2] This salt form can exhibit limited solubility in neutral pH buffers like PBS. The solubility of TFA salts can be pH-dependent, with solubility sometimes decreasing as the pH approaches neutrality.[3]

  • pH of the Solution: The protonated amine group (R-NH3+) in the TFA salt form contributes to a slightly acidic environment upon initial dissolution. Standard PBS has a pH of approximately 7.4.[4] Directly adding the acidic TFA salt to a neutral buffer can lead to localized pH drops and immediate precipitation before the buffer system can fully equilibrate.

  • Amphiphilic Character: The molecule possesses both a hydrophilic PEG spacer and a more hydrophobic benzaldehyde group.[5][6][7] This amphiphilic nature can lead to aggregation and reduced solubility in purely aqueous systems if not handled correctly. The PEG linker is specifically included to enhance water solubility, but this effect can be counteracted by the TFA salt and the phenyl group.[5][6][7][8]

Recommended Dissolution Protocol:

This step-by-step protocol is designed to ensure complete dissolution and stability of your this compound stock solution.

dot

Caption: Recommended workflow for dissolving this compound. Methodology:

  • Prepare a Concentrated Stock in an Organic Co-solvent:

    • Rationale: Many PEGylated compounds are readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10] Dissolving the compound in a small volume of a compatible organic solvent first ensures that the molecule is fully disaggregated before introduction to the aqueous buffer.

    • Procedure:

      • Weigh the required amount of this compound in a microcentrifuge tube.

      • Add a minimal volume of high-purity DMSO or DMF to achieve a high concentration (e.g., 10-50 mM).

      • Vortex thoroughly. If needed, briefly sonicate the solution in a water bath to ensure all solid material has dissolved.

  • Perform a Stepwise Dilution into PBS:

    • Rationale: Adding the concentrated organic stock solution dropwise into a larger volume of vigorously stirring PBS allows for rapid dispersion and minimizes localized concentration effects that can cause precipitation.

    • Procedure:

      • Place your target volume of PBS (pH 7.4) in a beaker or conical tube with a magnetic stir bar and stir at a moderate speed.

      • Slowly, add the concentrated organic stock solution drop-by-drop to the stirring PBS.

      • Allow the solution to stir for 5-10 minutes after the addition is complete. The final concentration of the organic solvent should be kept to a minimum (ideally <1-5%) to avoid impacting downstream biological assays.

  • Verify pH and Adjust if Necessary:

    • Rationale: The TFA salt can slightly lower the pH of the final solution. For pH-sensitive reactions, it is crucial to verify and adjust the pH back to the desired range.

    • Procedure:

      • Measure the pH of the final solution using a calibrated pH meter.

      • If the pH is slightly acidic, adjust it to 7.4 using dropwise addition of dilute (0.1 M) NaOH. If the pH is too basic, use dilute (0.1 M) HCl.

Alternative Strategy: TFA Salt Exchange

For applications where the presence of TFA or an organic co-solvent is unacceptable, a salt exchange procedure can be performed. This involves replacing the trifluoroacetate counter-ion with a more biocompatible one, such as chloride or acetate.[11][12]

dot

Caption: Workflow for TFA salt exchange to the hydrochloride (HCl) salt form. Methodology (HCl Exchange): [11]

  • Dissolve the this compound in distilled water (e.g., at 1 mg/mL).

  • Add a stock solution of 100 mM HCl to bring the final HCl concentration to between 2 mM and 10 mM.

  • Let the solution stand at room temperature for at least one minute.

  • Freeze the solution rapidly (e.g., in liquid nitrogen or a dry ice/acetone bath).

  • Lyophilize the frozen solution until all the liquid is removed.

  • Repeat this process of dissolution in dilute HCl, freezing, and lyophilizing at least two more times to ensure complete exchange.

  • The resulting lyophilized powder will be the hydrochloride salt, which typically exhibits better solubility in neutral buffers.

ParameterRecommended ValueRationale
Initial Solvent DMSO, DMFHigh solvating power for PEGylated compounds.[9][10]
Final Organic Solvent % < 5% (ideally < 1%)Minimize interference with biological systems.
Buffer pH for Dissolution 7.2 - 7.6Standard physiological pH for most bioconjugation.[4]
Storage Temperature -20°C to -80°CPrevents degradation of the aldehyde and amine functionalities.[9]

Frequently Asked Questions (FAQs)

Q1: Why is my Ald-Ph-PEG2-amine provided as a TFA salt?

A1: The trifluoroacetate (TFA) salt is a byproduct of the purification process.[1] Most synthetic peptides and PEG linkers are purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly uses TFA as an ion-pairing agent in the mobile phase.[13] While effective for purification, it results in the final product being isolated as a TFA salt.

Q2: Can the TFA salt interfere with my experiment?

A2: Yes, potentially. Trifluoroacetic acid can alter the secondary structure of peptides, affect cell viability in culture at higher concentrations, and change the overall charge and solubility of your molecule.[1][11] For many in vitro bioconjugation reactions, the low concentrations of TFA present after dilution are negligible. However, for sensitive cell-based assays or in vivo studies, removing or exchanging the TFA salt is highly recommended.[1]

Q3: What is the stability of the aldehyde group in the PBS solution?

A3: The aldehyde group is generally stable, but it can exist in equilibrium with its hydrate form (a geminal diol) in aqueous solutions.[14][15] This hydration is a reversible process and typically does not prevent the aldehyde from reacting with amines or other nucleophiles. However, prolonged storage in aqueous buffers, especially at room temperature, is not recommended. For optimal reactivity, you should always use freshly prepared solutions.[10] Aldehydes are also susceptible to oxidation to carboxylic acids over long periods, so proper storage under inert gas and at low temperatures is crucial.

Q4: At what pH is the reaction between the aldehyde and an amine most efficient?

A4: The reaction between an aldehyde and a primary amine to form an imine (Schiff base) is pH-dependent. The optimal pH is typically in the slightly acidic to neutral range, often between pH 5 and 8.[16]

  • Below pH 4-5: The amine nucleophile becomes excessively protonated (R-NH3+), rendering it non-nucleophilic and slowing the reaction.[16]

  • Above pH 8-9: While the amine is deprotonated and nucleophilic, there is insufficient acid catalysis to facilitate the dehydration step of imine formation.[16] For many bioconjugation reactions involving proteins, a pH range of 6.5 to 8.5 is a good starting point for reductive amination.[17] The specific optimal pH can vary depending on the pKa of the amine you are targeting.[18]

Q5: How should I store the solid this compound and its stock solutions?

A5:

  • Solid Form: The lyophilized powder should be stored desiccated at -20°C for long-term stability.[9] Protect it from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF. Aliquot these solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[10] When stored properly, these stock solutions can be stable for several months. Always use freshly prepared aqueous solutions for your experiments.

References

  • AxisPharm. (n.d.). This compound, CAS 2055013-56-2.
  • BroadPharm. (n.d.). This compound, 2055013-56-2.
  • BroadPharm. (n.d.). Ald-Ph-PEG3-amine TFA salt.
  • MedKoo. (n.d.). BDP FL-PEG4-amine TFA salt | CAS# 2183473-14-3.
  • Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Stenzel, M. H. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm, 7(9), 1773-1782.
  • Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution?
  • Wikipedia. (n.d.). Aldehyde.
  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
  • Wikipedia. (n.d.). Sodium trifluoroacetate.
  • White Rose Research Online. (n.d.). A tale of two bioconjugations:pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catal.
  • Various Authors. (2018, April 26). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline?
  • Science.gov. (n.d.). pbs phosphate-buffered saline: Topics by Science.gov.
  • AxisPharm. (n.d.). Aldehyde Linkers | PEG-CHO.
  • LifeTein. (n.d.). How to remove peptide TFA salt?
  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • MSU chemistry. (n.d.). Aldehydes and Ketones.
  • Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
  • Fluorocarbons.org. (n.d.). SPECIAL REVIEW ON … - Understanding TFA.
  • Quora. (2016, November 2). What is stability of aldehyde and ketone?
  • Chemical Society Reviews. (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation.
  • ResearchGate. (n.d.). PEGylation reaction at different pH values. The reaction was performed...
  • Wikipedia. (n.d.). Phosphate-buffered saline.
  • PubMed. (2021, November 19). A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Ligations.
  • sb peptide. (n.d.). TFA removal service.
  • MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
  • YouTube. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session.
  • JenKem Technology USA. (n.d.). Fmoc Amine PEG Amine, TFA.
  • Reddit. (2022, July 9). My PBS buffer won't dissolve : r/Biochemistry.
  • Semantic Scholar. (n.d.). Dialdehydes lead to exceptionally fast bioconjugations at neutral pH by virtue of a cyclic intermediate.
  • Interchim. (n.d.). PEGx reagents - Aldehyde.
  • PubChem. (n.d.). Trifluoroacetic acid | CF3COOH | CID 6422.
  • BroadPharm. (n.d.). DBCO-PEG-amine TFA salt, MW 2,000.

Sources

Technical Support: Troubleshooting Ald-Ph-PEG2-amine TFA Salt Conjugations

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: Ald-Ph-PEG2-amine (TFA Salt) Chemical Class: Heterobifunctional Crosslinker / PROTAC Linker Reactive Groups: Benzaldehyde (Ald-Ph) + Primary Amine (–NH₂) Critical Characteristic: Exists as a Trifluoroacetic Acid (TFA) salt to prevent self-polymerization.

Introduction: The "Jekyll & Hyde" Nature of This Reagent

You are likely experiencing low yields, precipitation, or messy NMR spectra because this reagent contains two functional groups that are naturally reactive toward each other.

  • The Benzaldehyde is an electrophile (reacts with amines).

  • The Amine is a nucleophile (reacts with aldehydes).[1][2]

The TFA Salt is your safety lock. In its supplied form, the amine is protonated (


) and cannot react with the aldehyde. The moment you neutralize the salt (raise pH > 7.0) to perform a conjugation, you "arm" the molecule. If not handled with specific protocols, it will polymerize head-to-tail before it reacts with your target.
Part 1: The Core Problem (Self-Polymerization)

The most common failure mode is Head-to-Tail Oligomerization . This occurs when the user dissolves the linker in a neutral or basic buffer (like PBS, pH 7.4) without an immediate target present.

Mechanism of Failure

When the pH rises above the pKa of the amine (approx. 8.5–9.5), the ammonium salt (


) deprotonates to a free amine (

). This free amine attacks the aldehyde of a neighboring linker molecule, forming a Schiff Base (imine) oligomer.

Polymerization Linker1 Linker Molecule A (Aldehyde + Amine) Schiff Schiff Base Dimer (Unstable Intermediate) Linker1->Schiff Amine A attacks Aldehyde B Linker2 Linker Molecule B (Aldehyde + Amine) Linker2->Schiff Base Base Added (pH > 7.5) Base->Linker1 Deprotonates -NH3+ Polymer Insoluble Oligomer (Precipitate) Schiff->Polymer Chain Propagation

Figure 1: The "Self-Destruct" Pathway. Neutralizing the TFA salt without a target present leads to rapid oligomerization.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: "I dissolved the linker in PBS, and it turned cloudy."

Diagnosis: You triggered self-polymerization.

  • The Cause: PBS (pH 7.4) is basic enough to partially deprotonate the amine. Since the linker concentration is high in the stock solution, intermolecular reaction is rapid.

  • The Solution:

    • Always dissolve in dry organic solvent first (DMSO or DMF) containing 1% Acetic Acid or TFA. This keeps the amine protonated.

    • Do not add base until the linker is mixed with the target molecule (which should be in excess).

Scenario B: "My reaction with an NHS-ester protein failed (low conjugation)."

Diagnosis: The TFA salt lowered the reaction pH below the range required for NHS coupling.

  • The Cause: TFA is a strong acid. Even a small amount of linker can drag the pH of a weak buffer (like 10mM PBS) down to pH 4–5. NHS esters hydrolyze or fail to react at acidic pH.

  • The Solution:

    • Check the pH of the reaction mixture after adding the linker.

    • Use a high-capacity buffer (e.g., 100mM Phosphate or HEPES, pH 8.0) to buffer the acidity of the TFA salt.

Scenario C: "The aldehyde end isn't reacting with my hydrazine/amine target."

Diagnosis: Oxidation or improper reduction conditions.

  • The Cause: Benzaldehydes can air-oxidize to benzoic acid over time, which is unreactive. Alternatively, if doing reductive amination, the reducing agent might be too weak or the pH too high.

  • The Solution:

    • Verify Integrity: Check the aldehyde peak via H-NMR (typically ~10.0 ppm). If missing, the batch is oxidized.

    • Catalysis: Aromatic aldehydes are slower to react than aliphatic ones. Add 10–100 mM Aniline as a nucleophilic catalyst to accelerate Schiff base formation [1].

Part 3: Validated Experimental Protocols
Protocol 1: Handling the TFA Salt (Neutralization)

Use this table to calculate the base required to neutralize the TFA salt in your reaction buffer.

ParameterValue
Molecular Weight ~394.3 Da (Salt form)
TFA Content 1 Molar Equivalent (approx. 15-20% by weight)
Strategy Do NOT neutralize in the stock solution. Neutralize in situ.

Step-by-Step:

  • Dissolve Linker in dry DMSO (Stock Conc: 10–50 mM). Do not add base.

  • Prepare Target Molecule (e.g., Protein-NHS) in 100mM HEPES pH 8.0.

  • Add Linker to Target.

  • Immediately add 1.0–1.2 equivalents of Triethylamine (TEA) or DIPEA relative to the Linker amount to neutralize the TFA.

  • Why? This releases the amine exactly when it is surrounded by the NHS-target, favoring the Cross-Reaction over Self-Reaction.

Protocol 2: Sequential Conjugation Workflow

To avoid polymerization, you must react the ends in a specific order based on pH orthogonality.

Recommended Path: Aldehyde-First (Ligation) This path is safer because the amine remains protonated (protected) during the first step.

  • Step 1: Aldehyde Reaction (pH 5.5 – 6.5)

    • Target: Hydrazine or Hydroxylamine derivative.

    • Buffer: 100mM Acetate or MES, pH 6.0.

    • Mechanism:[1][2][3][4][5][6] At pH 6.0, the Linker-Amine is protonated (

      
      ) and unreactive. The Aldehyde reacts with the hydrazine to form a hydrazone.
      
    • Result: No self-polymerization.

  • Step 2: Amine Reaction (pH 7.5 – 8.5)

    • Purify the intermediate.

    • Exchange buffer to HEPES/PBS pH 8.0.

    • Target: NHS-Ester or Activated Carboxyl.[7]

    • Mechanism:[1][2][3][4][5][6] Raising the pH activates the Linker-Amine for the second coupling.

Workflow cluster_Step1 Step 1: Acidic Coupling (Safe Zone) cluster_Step2 Step 2: Basic Coupling (Active Zone) Start Ald-Ph-PEG2-Amine (TFA Salt) Cond1 Buffer: pH 6.0 (Amine is Protonated/Protected) Start->Cond1 React1 React Aldehyde with Hydrazine/Hydroxylamine Cond1->React1 Cond2 Buffer: pH 8.0 (Amine is Deprotonated/Active) React1->Cond2 Purify & Buffer Exchange React2 React Amine with NHS Ester/COOH Cond2->React2 Final Stable Dual-Conjugate React2->Final Final Conjugate

Figure 2: The Orthogonal pH Strategy. Reacting at pH 6.0 first prevents the linker's amine from interfering.

Part 4: Storage & Stability
  • Hygroscopic Warning: TFA salts are hygroscopic. Moisture absorption leads to hydrolysis of the aldehyde or "clumping."

  • Temperature: Store at -20°C under desiccated conditions.

  • Inert Gas: Always blanket with Argon or Nitrogen after opening. Oxygen accelerates benzaldehyde oxidation.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 17: Chemoselective Ligation.

  • BroadPharm. (n.d.). Ald-Ph-PEG2-amine TFA salt Product Data. Retrieved from BroadPharm Catalog.[7]

  • Master Organic Chemistry. (2017). Reductive Amination Mechanisms and pH Dependence.

Sources

Technical Support Center: TFA Counterion Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of TFA Counterion on Reaction Kinetics & Experimental Integrity

Executive Summary: The "Hidden Variable" in Kinetics

Welcome to the Technical Support Center. You are likely here because you are observing inexplicable kinetic data—sluggish peptide couplings, non-linear enzymatic inhibition, or erratic solubility profiles.

In solid-phase peptide synthesis (SPPS) and HPLC purification, Trifluoroacetic Acid (TFA) is ubiquitous.[1][2][3][4][5][6][7] However, it is not a passive solvent; it is a reactive counterion. A standard "purified" peptide can contain 10–45% TFA by weight as a salt.

This guide addresses how residual TFA impacts three specific kinetic domains:

  • Chemical Kinetics: Suppression of nucleophilic attack in synthesis.

  • Enzymatic Kinetics: Allosteric modulation and pH suppression in bioassays.

  • Dissolution Kinetics: Hydrophobic aggregation slowing solubility rates.

Module A: Impact on Chemical Synthesis Kinetics

The Issue: Sluggish Coupling & Incomplete Reactions

Symptom: You are attempting to fragment-couple a purified peptide or modify a side chain (e.g., PEGylation, dye labeling), but the reaction rate (


) is significantly lower than predicted, or yields are poor.
The Mechanism: Nucleophile Protonation

Reaction kinetics in nucleophilic substitutions (e.g., Amine + NHS-Ester) depend entirely on the availability of the free amine (lone pair) .

  • TFA is a strong acid (

    
    ).
    
  • It forms a tight ion pair with basic residues (N-terminus, Lys, Arg).[8]

  • Unlike weak acids (Acetic acid,

    
    ), TFA shifts the equilibrium heavily toward the unreactive protonated state (
    
    
    
    ), even in organic solvents.
Visualizing the Kinetic Blockade

The following diagram illustrates how TFA "locks" the amine, preventing it from entering the transition state required for coupling.

TFA_Kinetic_Blockade cluster_0 Kinetic Bottleneck TFA_Salt TFA-Peptide Salt (R-NH3+ • CF3COO-) Free_Amine Reactive Free Amine (R-NH2) TFA_Salt->Free_Amine Deprotonation (Slow w/ TFA) Product Coupled Product (Amide Bond) Free_Amine->Product Fast Kinetic Step (k2) Coupling_Agent Electrophile (e.g., NHS-Ester) Coupling_Agent->Product Base Base (DIEA/TEA) Base->TFA_Salt Required in Excess

Figure 1: The TFA "Kinetic Bottleneck."[1][2][6][9][10][11][12][13] Strong ion pairing reduces the effective concentration of the reactive free amine species.

Module B: Impact on Biological & Enzymatic Kinetics

The Issue: False Positives/Negatives in Bioassays

Symptom: Your


 curves shift depending on the peptide batch, or you observe cytotoxicity in "non-toxic" control peptides.
The Mechanism: Toxicity & Allosteric Modulation

TFA is not biologically inert. It can skew kinetic data through two primary pathways:

  • pH Suppression: Even in buffered media, high local concentrations of TFA (released from the dissolving peptide) can transiently lower pH, denaturing enzymes or altering

    
    .
    
  • Direct Cytotoxicity: TFA inhibits proliferation of osteoblasts and chondrocytes and can act as an allosteric modulator on receptors (e.g., Glycine Receptors).[9]

Comparative Data: TFA vs. Biocompatible Salts
ParameterTFA SaltHCl / Acetate SaltKinetic Impact
Cell Viability (Osteoblasts) Inhibits at 10 nM [1]No inhibitionFalse positive toxicity signal
Solubility (SET-M33) ~10 mg/mL~100 mg/mL [2]Slower dissolution kinetics
IR Spectroscopy Strong band at 1673 cm⁻¹ TransparentObscures Amide I (structure kinetics)
Receptor Binding Modulates GlyRNeutralAlters binding affinity constants (

)

Module C: Troubleshooting & Protocols (The "Fix")

If your kinetics are compromised, you must exchange the counterion. Lyophilization alone is insufficient because TFA forms azeotropes and tight ion pairs.

Protocol 1: The "Quick Fix" (HCl Exchange)

Best for: Small batches where HCl is tolerated.

  • Dissolve: Dissolve peptide in 2–10 mM HCl (or 100 mM for stubborn peptides).

  • Equilibrate: Let stand for 5 minutes to allow ion displacement (

    
     displaces 
    
    
    
    ).
  • Freeze: Freeze in liquid nitrogen.

  • Lyophilize: Freeze-dry to completion.

  • Repeat: Perform 3x cycles. A single cycle rarely removes >90% of TFA.

Protocol 2: The "Gold Standard" (Anion Exchange Resin)

Best for: Large batches, sensitive bioassays, or conversion to Acetate.

This workflow ensures complete removal and is visualized below.

Ion_Exchange_Workflow Start Start: Purified Peptide (TFA Salt) Resin_Prep 1. Resin Preparation (Dowex 1x2 or IRA-67) Wash w/ 1M Acetate/HCl Load 2. Load Peptide (Dissolved in Water/MeOH) Resin_Prep->Load Activation Elute 3. Elute & Wash Collect Flow-through Load->Elute Ion Exchange Occurs Lyophilize 4. Lyophilize (Final Powder) Elute->Lyophilize Solvent Removal QC QC Check (IC or 19F-NMR) Lyophilize->QC QC->Resin_Prep If TFA > 1%

Figure 2: Anion Exchange Chromatography Workflow. This method guarantees the replacement of the trifluoroacetate anion with a biocompatible counterion (Acetate or Chloride).

Frequently Asked Questions (FAQs)

Q: Can I just neutralize the TFA with a base like NaOH? A: No. Adding NaOH creates Sodium Trifluoroacetate (Na-TFA) salt. While the pH is neutral, the trifluoroacetate ion remains in solution and can still interfere with biological assays or cause "salting out" effects. You must remove the ion, not just neutralize the proton.

Q: How do I know if my peptide has residual TFA? A: Standard HPLC-UV (214nm) does not detect TFA well.

  • Method A (Qualitative): 19F-NMR .[6] A sharp singlet at -75.5 ppm indicates TFA.

  • Method B (Quantitative): Ion Chromatography (IC) . This is the industry standard for quantifying counterion content (Cl⁻ vs. Acetate⁻ vs. TFA⁻).

Q: Why does my peptide gelate when I try to dissolve it? A: This is likely a kinetic solubility issue caused by the TFA counterion. TFA is hydrophobic and chaotropic. In certain sequences (especially hydrophobic ones), TFA promotes aggregation/fibril formation faster than the dissolution rate. Switching to an HCl salt often increases solubility by 10-fold [2].[13]

References

  • Cornish, J., et al. (1999).[1][5] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[1][13] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • Pini, A., et al. (2012). "Antimicrobial activity of novel dendrimeric peptides obtained by phage display selection and chemical synthesis." Antimicrobial Agents and Chemotherapy (Data regarding SET-M33 solubility differences between HCl and TFA salts).

  • Andrushchenko, V.V., et al. (2007).[1][5] "Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides." Journal of Peptide Science, 13(1), 37-43.[1]

  • Tipps, M.E., et al. (2012). "Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor."[1][9] Neuropharmacology, 63(3), 368-373.

Sources

Validation & Comparative

Technical Comparison: Ald-Ph-PEG2-amine Linkers vs. Conventional NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blind" vs. The "Traceable"

In bioconjugation, the choice between standard NHS ester chemistry and aromatic aldehyde linkers (specifically Ald-Ph-PEG2-amine ) often dictates the reproducibility and quantifiability of the final construct.

While NHS esters remain the industry standard for rapid, primary amine labeling (Lysine/N-terminus), they suffer from significant hydrolytic instability and form spectrally "silent" amide bonds. This creates a "black box" where the Degree of Labeling (DOL) must be inferred rather than directly observed.

In contrast, Ald-Ph-PEG2-amine is a heterobifunctional building block used to install a bio-orthogonal aromatic aldehyde handle. When reacted with a hydrazine-modified partner, it forms a Bis-Aryl Hydrazone (BAH) bond . This bond is not only stable but UV-traceable at 354 nm , allowing for non-destructive, real-time quantification of conjugation efficiency—a critical advantage in ADC (Antibody-Drug Conjugate) and diagnostic development.

Mechanistic Foundations

The Conventional Standard: NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds.[1][2][]

  • Mechanism: Nucleophilic attack of the amine on the activated ester carbonyl.[2][][4]

  • The Flaw: Competitive hydrolysis.[] In aqueous buffers (pH 7.2–8.5), water attacks the ester, converting it to a non-reactive carboxylic acid. The half-life of an NHS ester at pH 8.0 is often <10 minutes [1]. This forces researchers to use large molar excesses, leading to potential protein aggregation.

The Challenger: Ald-Ph-PEG2-amine (Aromatic Aldehyde)

This reagent acts as a "bridge" to convert an amine-reactive site into a bio-orthogonal aldehyde handle.

  • Structure: A primary amine (for attachment to carboxyls/NHS) linked via a PEG2 spacer to a benzaldehyde (Ald-Ph).[5]

  • Mechanism:

    • Installation: The amine end reacts with an activated carboxyl (e.g., on a bead or protein).[]

    • Ligation: The exposed aromatic aldehyde reacts with a hydrazine-functionalized payload (HyNic) or aminooxy group.

  • The Advantage: The resulting Bis-Aryl Hydrazone bond is stable (pH 2–10) and possesses a molar extinction coefficient of 29,000 M⁻¹cm⁻¹ at 354 nm [2].[6]

Reaction Pathway Visualization

The following diagram contrasts the "Blind" NHS pathway with the "Traceable" Aldehyde pathway.

ConjugationPathways cluster_0 Standard NHS Pathway (Blind) cluster_1 Ald-Ph-PEG2 Pathway (Traceable) Protein Protein (Lysines) Amide_Bond Amide Bond (No UV Signal) Protein->Amide_Bond + NHS-Payload Intermediate Protein-Benzaldehyde (Stable Handle) Protein->Intermediate + Ald-Ph-PEG2-amine (via EDC/NHS) NHS_Payload NHS-Payload (Standard) Hydrolysis Inactive Carboxyl (Waste) NHS_Payload->Hydrolysis Water Attack (Fast) Ald_Linker Ald-Ph-PEG2-amine (Linker) Hydrazine_Payload Hydrazine-Payload (Partner) BAH_Bond Bis-Aryl Hydrazone (UV 354 nm Signal) Intermediate->BAH_Bond + Hydrazine-Payload

Caption: Comparison of direct NHS conjugation (Red) versus Ald-Ph-PEG2-amine mediated conjugation (Green). Note the hydrolysis waste stream in the NHS pathway and the traceable signal in the Aldehyde pathway.

Performance Metrics & Comparative Data

The following data highlights why one might choose the more complex Ald-Ph strategy over simple NHS chemistry.

Table 1: Physicochemical Property Comparison
FeatureNHS Ester LinkersAld-Ph-PEG2-amine System
Reagent Stability Poor. Hydrolysis t½ ~10 min (pH 8.6), ~4-5 hrs (pH 7.0) [1].[1][4][7][8] Must be used immediately.High. Aromatic aldehydes are stable in aqueous buffers for days/weeks. Allows batch preparation of intermediates.
Bond Type Formed Amide Bond.[1][2][4]Bis-Aryl Hydrazone (with hydrazine).[9]
Bond Stability Irreversible (extremely stable).Stable (pH 2–10). More stable than aliphatic hydrazones. Exchangeable only with catalyst (aniline) [3].
Quantifiability Difficult. Requires MS, fluorophore counting, or destructive amino acid analysis.Direct. Measure A354 nm. Calculation: ΔA / 29,000 = Molar Concentration of Bond.
Selectivity Random (reacts with any accessible Lysine).Bio-orthogonal (Aldehyde only reacts with Hydrazine/Aminooxy).
Hydrophilicity Variable (often hydrophobic without PEG).High. PEG2 spacer reduces aggregation of the modified surface.
The "Quantification Gap" Explained

In a typical experiment conjugating a drug to an antibody:

  • Using NHS: You mix reagents. You purify. You hope the drug attached. To verify, you must use Mass Spectrometry (expensive, slow) or rely on the drug's intrinsic absorbance (often overlapping with protein at 280nm).

  • Using Ald-Ph-PEG2-amine: You mix reagents. You purify. You place the sample in a spectrophotometer.[8] You see a peak at 354 nm .[6] You apply the Beer-Lambert law. You know the exact Drug-to-Antibody Ratio (DAR) within seconds.

Experimental Protocols

Protocol A: Installing the Aldehyde Handle (Surface/Carboxyl Modification)

Use this protocol to convert a carboxylated surface (bead, nanoparticle, or protein C-terminus) into an aldehyde-functionalized scaffold using Ald-Ph-PEG2-amine.

Materials:

  • Target Molecule (COOH-containing)[10]

  • Ald-Ph-PEG2-amine (BroadPharm BP-22298 or similar) [4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[8]

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2

Step-by-Step:

  • Activation: Dissolve Target Molecule in Activation Buffer. Add EDC (10 equiv) and Sulfo-NHS (25 equiv). Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange: Rapidly desalt or buffer exchange into Coupling Buffer (PBS pH 7.2) to remove excess EDC (critical to prevent cross-linking).

  • Conjugation: Immediately add Ald-Ph-PEG2-amine (20–50 molar excess). The amine on the linker reacts with the activated ester on the target.[]

  • Incubation: React for 2 hours at RT.

  • Purification: Desalt (Zeba Spin or Dialysis) to remove excess linker.

  • Validation (Optional): React a small aliquot with a known hydrazine-fluorophore. Appearance of 354 nm signal confirms aldehyde installation.

Protocol B: The "Traceable" Ligation (Aldehyde + Hydrazine)

Use this protocol to conjugate the Aldehyde-modified target (from Protocol A) to a Hydrazine-modified payload.

Step-by-Step:

  • Preparation: Ensure the Aldehyde-Target is in PBS (pH 7.2–7.4). (Note: Citrate buffer pH 6.0 can accelerate hydrazone formation).

  • Mixing: Add the Hydrazine-functionalized payload (1.5 – 2.0 molar excess relative to aldehydes).

  • Catalysis (Optional): Add 10 mM Aniline to accelerate the reaction (10x–100x rate increase) [3].

  • Incubation: 2 hours at RT (or 30 mins with Aniline).

  • Quantification (The Key Step):

    • Take a UV-Vis spectrum.[6]

    • Record Absorbance at 354 nm (A354) and 280 nm (A280).

    • Calculate Molar Concentration of Conjugate = A354 / 29,000.

    • Correct the A280 for the protein contribution.

  • Purification: Remove excess payload via size exclusion.

Decision Matrix: When to use which?

ScenarioRecommended ChemistryReason
High-Throughput Screening NHS Ester Speed and simplicity. No intermediate steps required.
Antibody-Drug Conjugates (ADC) Ald-Ph-PEG2-amine Precise control of DAR (Drug-Antibody Ratio) and stability of the linker in plasma.
Protein-Protein Conjugation Ald-Ph-PEG2-amine Prevents homodimerization (Protein A-Aldehyde + Protein B-Hydrazine only yields A-B).
Insoluble Payloads Ald-Ph-PEG2-amine The PEG2 spacer aids solubility; NHS esters often precipitate hydrophobic payloads.
Budget Constraints NHS Ester Reagents are significantly cheaper and ubiquitous.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Solulink (Vector Labs).Bis-aryl Hydrazone Chemistry for Bioconjugation.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[1][2][4][7][][12] Retrieved from

  • BroadPharm. Ald-Ph-PEG2-amine TFA salt Product Page. Retrieved from

  • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions. Retrieved from

Sources

Advanced ADC Linker Chemistry: Ald-Ph-PEG2-amine TFA Salt vs. Traditional Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of Antibody-Drug Conjugates (ADCs) has shifted from first-generation acid-labile linkers to highly stable, bioorthogonal systems. This guide compares Ald-Ph-PEG2-amine TFA salt —a heterobifunctional reagent designed for stable oxime/hydrazone ligation—against Traditional Hydrazone Linkers (e.g., the AcBut linker used in gemtuzumab ozogamicin).

The Verdict:

  • Ald-Ph-PEG2-amine is the superior choice for next-generation ADCs requiring high plasma stability, reduced off-target toxicity, and site-specific conjugation capabilities. Its benzaldehyde moiety forms hydrolytically stable linkages (oximes/stabilized hydrazones) that resist premature cleavage in circulation.

  • Traditional Hydrazone Linkers remain relevant only for payloads requiring specific low-pH release mechanisms where lysosomal proteolytic cleavage is not feasible. However, their intrinsic instability in neutral plasma (

    
     hours) presents significant toxicity risks.
    

Technical Deep Dive: Mechanism & Chemistry

Traditional Hydrazone Linkers

Mechanism: Acid-Catalyzed Hydrolysis. Traditional hydrazone linkers rely on the pH differential between blood (pH 7.4) and the lysosome (pH 4.5–5.0). The linker is designed to be stable in circulation but hydrolyze rapidly upon endocytosis.

  • The Flaw: The "Goldilocks" dilemma. Aliphatic hydrazones often hydrolyze too slowly in the lysosome (limiting efficacy) or too quickly in the plasma (causing systemic toxicity).

  • Chemical Basis: Typically formed from aliphatic ketones or simple aldehydes. The lack of resonance stabilization makes the C=N bond susceptible to hydrolysis even at neutral pH.

This compound

Mechanism: Bioorthogonal Ligation (Stable Oxime/Hydrazone). This linker features a Benzaldehyde (Ald-Ph) moiety separated from a primary amine by a PEG2 spacer.[1]

  • The Innovation: Aromatic Stabilization. The conjugation of the benzaldehyde group with a hydrazine or hydroxylamine payload creates a bond with significant

    
    -electron delocalization.
    
    • Oxime Bond: (C=N-O) Extremely stable (

      
      ), effectively non-cleavable under physiological conditions.
      
    • Aromatic Hydrazone: (Ph-C=N-N) Significantly more stable than aliphatic counterparts due to conjugation with the phenyl ring.

  • Role of PEG2: The diethylene glycol spacer improves the water solubility of hydrophobic payloads (e.g., PBD dimers, auristatins), reducing the risk of ADC aggregation—a common failure point in hydrophobic drug-linker designs.

Visualizing the Reaction Pathways

ADC_Chemistry cluster_0 Traditional Hydrazone cluster_1 Ald-Ph-PEG2-amine System Drug_Ketone Drug-Ketone Unstable_Hydrazone Aliphatic Hydrazone (Acid Labile) Drug_Ketone->Unstable_Hydrazone Condensation Linker_Hydrazide Linker-Hydrazide Linker_Hydrazide->Unstable_Hydrazone Release Premature Release (Plasma pH 7.4) Unstable_Hydrazone->Release Slow Hydrolysis Ald_Reagent Ald-Ph-PEG2-amine Intermediate Payload-PEG2-Benzaldehyde Ald_Reagent->Intermediate Amide Coupling (EDC/NHS) Payload_COOH Payload-COOH Payload_COOH->Intermediate Stable_Conjugate Stable Oxime/Aryl-Hydrazone (Ph-C=N-X) Intermediate->Stable_Conjugate Aniline Catalysis (pH 6.5) Ab_Hydrazide Ab-Hydrazide/Aminooxy Ab_Hydrazide->Stable_Conjugate

Caption: Comparison of reaction pathways. Top: Traditional hydrazones suffer from spontaneous hydrolysis. Bottom: Ald-Ph-PEG2-amine enables a modular, two-step synthesis yielding a stabilized conjugate.

Comparative Performance Analysis

The following data summarizes the stability and physicochemical properties of ADCs constructed with these two linker classes.

FeatureTraditional Hydrazone (Aliphatic)Ald-Ph-PEG2-amine (Aromatic)
Linkage Type Acid-Labile HydrazoneStable Oxime or Aryl-Hydrazone
Plasma Stability (

)
~48–72 Hours (Human Plasma)> 14 Days (Essentially Stable)
Release Mechanism pH-dependent Hydrolysis (Endosome)Lysosomal Proteolysis of Antibody (Backbone degradation)
Hydrophilicity Low (Often requires extra solubilizers)High (Intrinsic PEG2 spacer)
Aggregation Risk High (Due to hydrophobic payloads)Low (PEG masking effect)
Conjugation Efficiency Moderate (Equilibrium dependent)High (Driven by Aniline catalysis)
Primary Application Cleavable Payloads (e.g., Doxorubicin)Non-cleavable / Bioorthogonal (e.g., Auristatins, Radioisotopes)

Key Insight: Studies indicate that aromatic aldehyde-derived hydrazones (like those from Ald-Ph) retain >90% integrity after 72 hours in plasma, whereas aliphatic hydrazones can lose 30–50% of their payload in the same window, driving off-target toxicity [1].

Experimental Protocols

Protocol A: Synthesis of Stable Payload-Linker using Ald-Ph-PEG2-amine

Objective: Create a reactive "Drug-Linker" intermediate for conjugation to an antibody.

Reagents:

  • Payload with Carboxylic Acid (e.g., MMAE-COOH derivative)

  • This compound[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Dry DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve the Payload-COOH (1 eq) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at Room Temperature (RT) for 1 hour to form the NHS-active ester.

  • Coupling: Add This compound (1.2 eq) and Diisopropylethylamine (DIPEA, 3 eq) to neutralize the TFA salt.

  • Reaction: Stir at RT for 4–12 hours under nitrogen. Monitor via LC-MS for the formation of the amide bond.

    • Checkpoint: Look for the mass shift corresponding to the addition of the Ald-Ph-PEG2 moiety.

  • Purification: Purify the intermediate via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain the Payload-PEG2-Benzaldehyde powder.

Protocol B: Aniline-Catalyzed Ligation to Antibody

Objective: Conjugate the Benzaldehyde-Payload to an Antibody modified with a Hydrazide or Aminooxy handle.

Reagents:

  • mAb-Hydrazide (Antibody modified to contain nucleophilic handle)

  • Payload-PEG2-Benzaldehyde (from Protocol A)

  • Catalyst: Aniline (100 mM stock in water)

  • Buffer: 0.1 M Phosphate Buffer, pH 6.0–6.5

Step-by-Step Methodology:

  • Preparation: Buffer exchange the mAb-Hydrazide into Phosphate Buffer (pH 6.0). Adjust concentration to 5 mg/mL.

  • Catalysis: Add Aniline to the mAb solution to a final concentration of 10 mM.

    • Expert Note: Aniline forms a transient Schiff base with the aldehyde, activating it for rapid nucleophilic attack by the hydrazide/aminooxy group (Nucleophilic Catalysis).

  • Conjugation: Add Payload-PEG2-Benzaldehyde (5–10 molar excess over mAb). Add DMSO if necessary to solubilize the payload (keep final DMSO < 10%).

  • Incubation: Incubate at 25°C for 2–4 hours.

  • Quenching & Purification: Remove excess payload and aniline via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • Validation: Determine Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or PLRP-MS.

References

  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates. Bioconjugate Chemistry.[3][] Link

  • BroadPharm. (n.d.).[5] this compound Product Description and Applications. BroadPharm.[5][6] Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[7] Angewandte Chemie International Edition. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody−Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry.[3][] Link

  • AxisPharm. (n.d.). Aldehyde PEG Linkers for Reversible Conjugation in ADCs. AxisPharm. Link

Sources

Comparative Guide: Mass Spectrometry Characterization of Ald-Ph-PEG2-amine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization workflow for Ald-Ph-PEG2-amine conjugates, focusing on mass spectrometry (MS) analysis. It is designed for researchers requiring high-fidelity structural validation of bioconjugates.

Executive Summary

Ald-Ph-PEG2-amine (Benzaldehyde-PEG2-Amine) is a heterobifunctional linker distinct from standard aliphatic reagents due to its aromatic aldehyde moiety and discrete (monodisperse) PEG2 spacer .[1]

In drug development, this linker addresses two critical failure modes of traditional reagents:

  • Conjugate Instability: Aliphatic aldehyde imines are hydrolytically unstable, often requiring toxic reductive amination (NaCNBH3). The aromatic "Ald-Ph" group forms hyper-stable oximes or hydrazones, often eliminating the need for reduction.

  • Analytical Ambiguity: Polymeric PEGs create broad mass envelopes that obscure mass shifts in MS. The discrete PEG2 spacer yields a single, sharp mass peak, enabling precise Drug-Antibody Ratio (DAR) calculation and impurity profiling.

Part 1: Technical Deep Dive & Mechanism

The Molecule: Ald-Ph-PEG2-amine[1][2][3][4][5]
  • Structure: A benzaldehyde functional group linked via a short polyethylene glycol (PEG2) chain to a primary amine.[2]

  • Key Feature (MS Relevance): The Benzaldehyde group acts as a "mass tag" with a distinct fragmentation signature (tropylium ion generation), while the PEG2 ensures water solubility without introducing polydispersity.

Mechanism of Action

The linker typically follows a two-step conjugation logic:

  • Amine Coupling: The primary amine reacts with activated esters (e.g., NHS-esters) on a payload or surface.

  • Aldehyde Ligation: The benzaldehyde reacts with hydrazine or aminooxy-functionalized biomolecules to form stable bis-aryl hydrazones or oximes.

Visualization: Conjugation & Fragmentation Workflow

The following diagram illustrates the conjugation logic and the specific MS fragmentation pathway used for validation.

G Linker Ald-Ph-PEG2-Amine (Precursor) Intermediate Payload-PEG2-Ald-Ph (Stable Intermediate) Linker->Intermediate Amide Bond Formation Payload NHS-Activated Payload Payload->Intermediate Conjugate Final Conjugate (Oxime/Hydrazone) Intermediate->Conjugate Bioorthogonal Ligation Biomolecule Biomolecule (Hydrazide/Aminooxy) Biomolecule->Conjugate MS_Source ESI Source (Ionization) Conjugate->MS_Source LC-MS Injection Frag_Pathway CID Fragmentation MS_Source->Frag_Pathway In-Source Decay / CID Reporter Reporter Ion (Tropylium m/z ~91) Frag_Pathway->Reporter Benzyl Cleavage Backbone Backbone Ions (y/b series) Frag_Pathway->Backbone Peptide Bond Cleavage

Figure 1: Logical workflow for conjugation and subsequent MS/MS fragmentation analysis. Note the generation of the reporter ion from the aromatic moiety.

Part 2: Comparative Analysis

This section objectively compares Ald-Ph-PEG2-amine against its two primary alternatives: Aliphatic Aldehyde PEGs and Polymeric PEG Linkers .[1]

Comparison 1: Stability & Reactivity (Aromatic vs. Aliphatic)

The "Ph" (Phenyl) group provides resonance stabilization to the aldehyde, altering its reactivity profile significantly compared to aliphatic aldehydes (e.g., Propionaldehyde-PEG).

FeatureAld-Ph-PEG2-amine (Aromatic)Aliphatic Aldehyde-PEG (Standard)Impact on Development
Oxime Stability High (Resonance stabilized)Low to Moderate (Reversible)Aromatic oximes resist hydrolysis in plasma, reducing off-target toxicity.[1]
Reductive Amination Slow (Steric hindrance)FastAliphatic is preferred for simple amine labeling; Aromatic is superior for bioorthogonal steps.[1]
Side Reactions Low (Resistant to Aldol condensation)Moderate (Can self-polymerize)Aromatic aldehydes ensure higher purity of the linker stock.[1]
Comparison 2: Mass Spectrometry Performance (Discrete vs. Polymeric)

The "PEG2" designation implies a precise molecular weight, unlike "PEG 1kDa" which is a distribution.

MetricAld-Ph-PEG2-amine (Discrete)Polymeric PEG-Amine (e.g., 1kDa)MS Consequence
Mass Spectrum Single Isobaric Peak Gaussian Envelope Discrete linkers allow detection of +1 Da modifications (e.g., deamidation).[1]
Impurity ID High Resolution Obscured Polymeric signal noise hides low-abundance impurities under the PEG envelope.[1]
DAR Calculation Precise (Integer mass shifts)Approximate (Average mass shift)Essential for ADC (Antibody-Drug Conjugate) quality control.[1]

Part 3: Experimental Protocols

Protocol A: Sample Preparation for Intact Mass Analysis

Objective: Verify conjugation efficiency and determine Drug-Antibody Ratio (DAR).[1]

  • Desalting: Buffer exchange the conjugate (100 µg) into 200 mM Ammonium Acetate (pH 7.0) using a Zeba Spin Column (7K MWCO). Why: Non-volatile salts (NaCl, PBS) cause severe ion suppression in ESI.

  • Deglycosylation (Optional but Recommended): Incubate with PNGase F (1 µL per 50 µg IgG) for 1 hour at 37°C. Why: Removes heterogeneous glycans that complicate the mass spectrum, allowing clearer visualization of the linker mass shift.

  • Dilution: Dilute to 0.5 mg/mL in 0.1% Formic Acid / 30% Acetonitrile .

Protocol B: LC-MS Acquisition Parameters

System: Q-TOF or Orbitrap (High Resolution is mandatory).[1]

  • Column: C4 or PLRP-S (Reverse Phase), 300 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 80% B over 10 minutes. Note: The aromatic "Ph" group increases hydrophobicity; expect the conjugate to elute slightly later than a standard PEG conjugate.

  • Source Settings:

    • Capillary Voltage: 3.0 kV (Standard ESI).

    • Cone Voltage: High (40-60V) . Why: Higher energy helps desolvate the PEG chain but avoid >80V to prevent in-source fragmentation of the oxime bond.

Protocol C: Data Interpretation & Validation
  • Calculate Theoretical Mass:

    • Mass(Conjugate) = Mass(Protein) + [Mass(Linker) - Mass(Leaving Group)].

    • For Ald-Ph-PEG2-amine: The added mass depends on the conjugation chemistry. If forming an oxime with a hydrazide, the mass shift is typically Linker MW - 18 Da (H2O loss) .

  • Reporter Ion Check: In MS/MS mode (CID), look for the Tropylium ion (m/z ~91.05) . This is a characteristic fragment of the benzyl moiety, confirming the presence of the "Ald-Ph" linker on a specific peptide.

References

  • BroadPharm. Ald-Ph-PEG2-amine TFA salt Product Data & Structure. Retrieved from

  • Schuster, R. J., et al. (Novatia). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from

  • ResearchGate. Characterization of PEGylated Products by LC/MS with Postcolumn Addition of Amines. Retrieved from

  • National Institutes of Health (NIH). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from

  • BenchChem. Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts. Retrieved from

Sources

Comprehensive Guide to Ald-Ph-PEG2-amine: Applications in PROTACs and Bioconjugation

[1][2]

Introduction: The Strategic Advantage of Aromatic Aldehyde Linkers

Ald-Ph-PEG2-amine (4-formylbenzoyl-PEG2-amine) is a specialized heterobifunctional linker designed for high-precision bioconjugation and drug discovery.[1][2] Unlike standard aliphatic aldehyde linkers, this molecule incorporates a benzaldehyde moiety ("Ald-Ph"), which fundamentally alters its reactivity and stability profile.

For researchers in PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) development, this linker offers a unique solution to the "stability-reactivity" trade-off.[1][2] The aromatic ring stabilizes the aldehyde group against self-polymerization and enolization while maintaining sufficient electrophilicity for Schiff base or hydrazone formation.

Core Structure & Functionality[3][4][5][6][7][8]
  • Benzaldehyde (Ald-Ph): An aromatic aldehyde that forms reversible hydrazone bonds (pH-sensitive) or stable secondary amines (via reductive amination).[1][2] It is significantly more stable in storage than aliphatic aldehydes.

  • PEG2 Spacer: A short polyethylene glycol chain (approx. 10 Å) that provides aqueous solubility and reduces steric hindrance without introducing excessive flexibility, which is critical for maintaining the spatial geometry of PROTAC ternary complexes.

  • Primary Amine (-NH₂): A reactive handle for conjugation to activated carboxylic acids (NHS esters) or isothiocyanates.[1][2]

Comparative Analysis: Ald-Ph vs. Alternatives

The choice of linker chemistry dictates the success of a conjugate. The table below objectively compares Ald-Ph-PEG2-amine against its aliphatic counterpart and the popular Click chemistry alternative.

Table 1: Performance Matrix of Bioconjugation Linkers
FeatureAld-Ph-PEG2-amine (Aromatic Aldehyde)Ald-CH₂-PEG-amine (Aliphatic Aldehyde)Azide-PEG-amine (Click Chemistry)
Aldehyde Stability High: Resistant to oxidation and aldol condensation.[1][2]Low: Prone to oxidation and polymerization.[1][2]N/A (Azide is stable)
Reactivity (Schiff Base) Moderate: Controlled kinetics; forms stable conjugates.[1][2]High: Fast kinetics but unstable intermediates.[1][2]N/A
Conjugate Stability Tunable: Hydrazones are acid-labile (ideal for endosomal release).[1][2][3]Variable: Often requires reduction to stabilize.[1][2]Very High: Triazole bond is permanent.[1][2]
Selectivity High: Specific for N-terminal amines or hydrazides at controlled pH.[1][2]Moderate: Can react non-specifically with lysines if pH is not strictly controlled.[1][2]High: Bioorthogonal (requires alkyne partner).[1][2]
Use Case ADCs (cleavable), PROTACs, N-term labeling. Rapid surface immobilization.Permanent labeling, in vivo imaging.[1][2]
Expert Insight: The "Aromatic" Difference

Why choose Ald-Ph? Aliphatic aldehydes (R-CHO) have alpha-hydrogens adjacent to the carbonyl, making them susceptible to enolization and aldol condensation, leading to impurities.[1][2] The aromatic ring in Ald-Ph-PEG2-amine lacks alpha-hydrogens, rendering it chemically robust during storage and handling.[1][2] This is critical when synthesizing complex PROTAC libraries where linker integrity is paramount.

Mechanism of Action & Reaction Pathways

The dual reactivity of Ald-Ph-PEG2-amine allows for sequential conjugation.[1][2] The amine end is typically coupled first to a core scaffold (e.g., E3 ligase ligand), followed by the aldehyde reaction with a target protein or warhead.

Visualization: Chemical Conjugation Pathways

ReactionPathwaysLinkerAld-Ph-PEG2-amineIntermediateAld-Ph-PEG2-Amide-DrugLinker->IntermediateCarboxylDrug-COOH(Activated NHS Ester)Carboxyl->IntermediateStep 1: Amide Bond(pH 7-8, NHS chem)FinalProductFinal ConjugateIntermediate->FinalProductStep 2: Reductive Amination(NaCNBH3, pH 6)TargetTarget-NH2 / NH-NH2(Protein/Ligand)Target->FinalProduct  OR  Step 2: Hydrazone Ligation(pH 5-6, Reversible)

Figure 1: Sequential conjugation workflow. Step 1 utilizes the amine group, while Step 2 exploits the aldehyde for either stable (amine) or cleavable (hydrazone) linkages.

Experimental Protocols

Protocol A: Synthesis of an Aldehyde-Functionalized PROTAC Precursor

Objective: Conjugate Ald-Ph-PEG2-amine to a Carboxyl-containing E3 Ligase Ligand (e.g., Thalidomide-COOH).

Reagents:

  • Ligand-COOH (1 eq)[1][2]

  • Ald-Ph-PEG2-amine TFA salt (1.2 eq)[1][2]

  • HATU or EDC/NHS (1.5 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3-4 eq)[1][2]

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

  • Activation: Dissolve Ligand-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to generate the activated ester.

    • Critical Check: Ensure the solution is anhydrous; water hydrolyzes the activated ester.

  • Coupling: Add this compound to the reaction mixture.

    • Expert Note: Since the linker is a TFA salt, the amine is protonated (-NH₃⁺). You must add sufficient DIPEA (at least 1 eq relative to the linker) to neutralize the TFA and generate the reactive free amine (-NH₂).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Target mass = Ligand + Linker - H₂O).[1][2]

  • Purification: The aromatic aldehyde is hydrophobic enough to allow purification via C18 Reverse Phase HPLC. Elute with a Water/Acetonitrile gradient (+0.1% Formic Acid).

    • Avoid: Do not use primary amine buffers (Tris, Glycine) during purification as they will react with the aldehyde.

Protocol B: Reductive Amination (Stable Conjugation)

Objective: Link the Aldehyde-PROTAC precursor to a target protein or amine-bearing warhead.[1][2]

  • Preparation: Dissolve the Aldehyde-precursor and the Amine-target in PBS (pH 6.0 - 6.5).

    • Why pH 6? Slightly acidic pH promotes protonation of the imine intermediate, accelerating the reduction step, while minimizing non-specific modification of other lysines.

  • Imine Formation: Incubate for 1 hour to form the Schiff base (reversible imine).

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) (5-10 eq). Incubate for 4-16 hours at 4°C or RT.

    • Safety: NaCNBH₃ generates HCN gas in strong acid; keep pH > 5.0 and work in a fume hood.

  • Quenching: Add excess Glycine or Tris buffer to quench unreacted aldehydes.

Applications in Drug Development[3][6][8][10]

PROTAC Linker Design

In PROTACs, the linker length and rigidity define the ternary complex stability. Ald-Ph-PEG2-amine provides a "Goldilocks" zone:

  • Rigidity: The phenyl ring adds structural constraint compared to pure PEG chains, potentially reducing the entropic penalty of complex formation.

  • Permeability: The short PEG2 chain maintains hydrophilicity without significantly increasing molecular weight (MW ~280 Da), aiding cell permeability.

Antibody-Drug Conjugates (ADCs)

The aromatic aldehyde is ideal for generating pH-cleavable linkers .[1][2] By reacting the aldehyde with a hydrazide-drug, a hydrazone bond is formed.

  • Mechanism: Stable at physiological pH (7.4) in the bloodstream.

  • Release: Upon endocytosis, the acidic environment of the lysosome (pH 5.[3]0) hydrolyzes the hydrazone, releasing the active drug payload.

Visualization: PROTAC Logic Flow

PROTAC_LogicLigandE3 Ligase Ligand(e.g., VHL/CRBN)LinkerAld-Ph-PEG2-amine(Rigid/Short Spacer)Ligand->LinkerAmide BondWarheadTarget Warhead(Protein of Interest)Linker->WarheadReductive AminationComplexTernary Complex FormationWarhead->ComplexCellular UptakeDegradationUbiquitination & DegradationComplex->DegradationProteasome Recruitment

Figure 2: The structural role of Ald-Ph-PEG2-amine in bridging E3 ligase and target protein for targeted degradation.[1][2]

References

  • AxisPharm. Ald-PEG-amine Applications and Properties. Retrieved from [2][4]

  • BroadPharm. Protocol for PEG Acid Reagents and Aldehyde Linkers. Retrieved from [2]

  • BenchChem. Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts. Retrieved from [2]

  • Creative Biolabs. Ald-Ph-PEG2-NHS ester Product Description and Conjugation. Retrieved from [2]

  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Retrieved from [2]

Safety Operating Guide

Operational Guide: Safe Disposal of Ald-Ph-PEG2-amine TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat Ald-Ph-PEG2-amine TFA salt as Hazardous Chemical Waste . Do not dispose of down the drain or in general trash.[1][2]

This compound presents a dual hazard profile: the Trifluoroacetic acid (TFA) counterion confers acidity and corrosivity, while the Aldehyde and Amine functional groups possess specific reactivity concerns. Successful disposal requires strict segregation from strong bases and oxidizers to prevent exothermic reactions or toxic gas evolution.

Quick Reference: Waste Stream Classification

State Classification Primary Hazard Container Type
Solid Hazardous Solid Waste Toxic / Irritant HDPE Wide-Mouth Jar
Liquid (Aq) Acidic Aqueous Waste Corrosive (pH < 2) Glass or HDPE Bottle

| Liquid (Org) | Halogenated Organic | Flammable / Toxic | Glass or Fluorinated HDPE |

Chemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols.

To ensure safe handling, one must deconstruct the molecule into its reactive components. The safety profile of this compound is dictated by the interaction of its parts:

  • TFA Salt (Trifluoroacetate): This is the most critical component for disposal logistics. TFA is a strong organic acid (pKa ~0.23). Even as a salt, it can significantly lower the pH of waste mixtures, mobilizing heavy metals or reacting violently with bases [1, 3].

    • Critical Note: The presence of fluorine atoms classifies this often as Halogenated Waste , which requires higher temperature incineration than standard organics [14].

  • Benzaldehyde Moiety (Ald-Ph): Aldehydes are reactive electrophiles. While less volatile than formaldehyde, they can form potentially explosive peroxides if allowed to dry out in the presence of air over long periods, or polymerize exothermically with strong acids/bases [7].

  • Primary Amine & PEG Linker: Generally lower hazard, but the amine is basic. In this salt form, the amine is protonated by the TFA, rendering it stable.

Compatibility Matrix (Do Not Mix)
  • Strong Bases (NaOH, KOH): Reaction with the TFA portion is exothermic (heat generation).

  • Oxidizers (Peroxides, Nitric Acid): Reaction with the aldehyde/amine/PEG backbone can lead to fire or explosion.

  • Cyanides/Sulfides: Acidic TFA can liberate toxic HCN or H2S gas if mixed with these salts.

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating waste system relies on Segregation rather than Neutralization . While it is chemically possible to neutralize the TFA, doing so in a waste container introduces unnecessary risk of heat generation and splashing.

The Golden Rule: Segregate based on the most restrictive component—in this case, the Halogenated Acid (TFA).

Decision Logic for Waste Segregation

The following diagram illustrates the decision process for categorizing this specific compound.

WasteSegregation Start Ald-Ph-PEG2-amine TFA Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO/DMF/MeOH BinAcid Stream B: Aqueous Acidic Waste (Label: Corrosive, pH < 2) Aqueous->BinAcid HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Organic->HalogenCheck BinHalo Stream C: Halogenated Organic Waste (Contains Fluorine) HalogenCheck->BinHalo Yes BinNonHalo Stream D: Non-Halogenated Organic* *Check local EHS: TFA content may force Halogenated classification HalogenCheck->BinNonHalo No

Figure 1: Decision tree for segregating this compound waste. Note that the presence of TFA (fluorine) often defaults organic solutions to the "Halogenated" stream regardless of the solvent.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this for expired shelf stock or weighed excess.

  • Container Selection: Use a chemically compatible container (HDPE or Amber Glass). Avoid metal containers due to TFA corrosivity.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wear N95 or respirator if working outside a fume hood.

  • Labeling:

    • Attach the hazardous waste tag.[1]

    • Chemical Name: Write out full name: "this compound".

    • Constituents: Explicitly list "Trifluoroacetic acid salt" and "Aldehyde".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in the Solid Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for HPLC waste or reaction byproducts.

  • pH Check: If the solution is aqueous, check the pH. If pH < 2 (likely due to TFA), do not mix with general organic waste that might contain azides or cyanides [13].

  • Solvent Compatibility:

    • If in DCM/Chloroform: Pour into the Halogenated Waste carboy.

    • If in Methanol/Acetonitrile: Check your facility's specific rule on TFA.

      • Best Practice: Dispose of as Halogenated Waste because the TFA adds fluorine to the mixture, which requires specific scrubbers during incineration to prevent HF gas emission [14].

  • Secondary Containment: Ensure the carboy is in a secondary tub to catch spills.

  • Cap Hygiene: Keep the cap tightly closed when not adding waste to prevent evaporation of the aldehyde or solvent.

Spill Response Procedures

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

Spill SizeResponse Protocol
Minor (< 10 mL/g) 1. Cover with absorbent pads or vermiculite.2. If solid, scoop gently to avoid dust.3. Wipe area with weak base (1% Sodium Bicarbonate) to neutralize residual acid.4. Place all materials in a bag labeled "Hazardous Debris."
Major (> 100 mL/g) 1. Evacuate the immediate area.2. Alert lab personnel.3. Do not attempt to neutralize a large acidic spill without respiratory protection (acid mists).4. Contact EHS/Emergency Response.

Regulatory & Compliance Notes

  • RCRA Status: While this specific linker is likely not a "Listed" waste (P or U list), it is a Characteristic Waste due to corrosivity (if pH < 2) and toxicity [13].

  • Sewer Disposal: Strictly Prohibited. Do not pour down the sink.[3] The aldehyde is toxic to microorganisms in water treatment plants, and TFA is persistent in the environment [1, 7].

  • Documentation: Maintain an inventory of disposed amounts.[4] If your facility tracks "Acute Hazardous Waste," verify if the aldehyde component triggers lower threshold limits.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Amherst College.[5] (2024).[5] Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022).[5][6] Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ald-Ph-PEG2-amine TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with Ald-Ph-PEG2-amine TFA salt. As a bifunctional linker molecule, its utility in bioconjugation and drug delivery system development is significant. However, its chemical structure—comprising a benzaldehyde, a primary amine, and a trifluoroacetic acid (TFA) salt—necessitates a robust understanding of its potential hazards to ensure safe handling, accurate experimental outcomes, and proper disposal. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work with confidence and integrity.

Hazard Identification and Risk Assessment: A Multifaceted Profile

The primary hazards associated with this compound do not stem from a single functional group, but from the combined properties of its components. The trifluoroacetic acid (TFA) salt is the most significant contributor to the material's hazardous profile, rendering it corrosive and capable of causing severe skin burns and eye damage.[1][2] The amine and aldehyde moieties, while less aggressive, are potential irritants and sensitizers.

A comprehensive risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with this compound.

ComponentChemical MoietyPrimary Hazard(s)Rationale and Experimental Implications
TFA Salt CF₃COOH⁻Corrosive [1], Causes Severe Skin Burns and Eye Damage [1][2]The TFA counterion is a strong acid. Direct contact with the solid or its solutions can cause immediate and severe tissue damage. All handling must be performed with appropriate barrier protection to prevent contact.
Amine -NH₂Irritant , Potential Sensitizer Primary amines can be irritating to the skin, eyes, and respiratory tract. Repeated exposure can lead to sensitization in some individuals.
Aldehyde -CHOIrritant , Potential Sensitizer Benzaldehyde derivatives can be irritating and may cause allergic skin reactions upon repeated contact.
PEG Linker -(OCH₂CH₂)₂-Low Toxicity , Hygroscopic While the PEG component itself is generally considered to have low toxicity[3], it can contribute to the compound's tendency to absorb moisture from the air. This can affect weighing accuracy and material stability.
Physical Form Solid PowderInhalation Hazard Fine powders can easily become airborne, creating an inhalation risk. Handling should be conducted in a manner that minimizes dust generation, such as within a chemical fume hood.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a matter of compliance but a critical, risk-based decision to protect against the specific hazards of this compound. Given its corrosive nature, a multi-layered approach is mandatory.

PPE CategorySpecificationRationale for Use with this compound
Primary Engineering Control Certified Chemical Fume Hood Non-negotiable. This is the primary line of defense to prevent inhalation of the fine powder and any potential vapors. All weighing, reconstitution, and reaction setup must be performed within a fume hood.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or equivalent)Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes from all angles, which is critical when working with corrosive materials.[1]
Hand Protection Double Gloving with Nitrile Gloves The outer glove should be considered contaminated and removed immediately after handling the compound or upon any suspected contact. The inner glove provides a secondary barrier. Nitrile offers good resistance to a range of chemicals, but always check your institution's glove compatibility charts.
Body Protection Flame-Resistant Laboratory Coat Must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[4][5]
Foot Protection Closed-toe Shoes Protects feet from potential spills.[4][5]
Task-Dependent PPE Face Shield (over goggles) Recommended when handling larger quantities (>1g) or when there is an elevated risk of splashing during transfer or reaction quenching.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk and ensures the integrity of your experiment. The following protocol outlines the essential steps for safely handling this compound from storage to use.

Preparation and Pre-Handling
  • Designate a Workspace: All handling of the solid and its initial solutions must occur within a certified chemical fume hood.[6]

  • Assemble Materials: Before retrieving the compound, ensure all necessary items are within the fume hood: spatulas, weighing paper or boat, appropriate solvent(s), vortex mixer, and a labeled waste container.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

Weighing the Solid Compound
  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening to minimize moisture condensation on the hygroscopic material.

  • Minimize Dust: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount of powder to a tared weighing vessel. Avoid any actions that could generate dust.

  • Work Efficiently: Due to the hygroscopic nature of the compound, perform the weighing process efficiently to minimize atmospheric moisture absorption.

  • Seal and Clean: Tightly reseal the main container immediately after weighing. Wipe the spatula and any surfaces with a damp cloth (with appropriate PPE) to collect any residual powder, disposing of the cloth in the designated solid hazardous waste container.

Preparing Solutions
  • Container Selection: If the compound is light-sensitive, use an amber vial or wrap a clear vial with aluminum foil to protect it from light.[8][9]

  • Solubilization: Add the weighed solid to your chosen vial. Using a pipette, add the solvent to the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

  • Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the solid is fully dissolved. The hydrophilic PEG linker generally enhances solubility in aqueous media.[10][11]

The following diagram illustrates the standard workflow for handling this compound.

G Workflow: Handling this compound storage Retrieve from -20°C Storage [15] ppe Don Required PPE: - Goggles - Lab Coat - Double Gloves storage->ppe 1. Prepare fume_hood Work Inside Certified Chemical Fume Hood weigh Weigh Solid Compound (Minimize Dust/Hygroscopicity) fume_hood->weigh 2. Handle Solid ppe->fume_hood dissolve Prepare Solution (Use Amber Vial if Needed [13]) weigh->dissolve 3. Solubilize reaction Add to Reaction Mixture dissolve->reaction 4. Use cleanup Clean Area & Dispose of Waste reaction->cleanup 5. Conclude G Spill Response Decision Tree spill Spill Occurs decision Is the spill large or uncontained? spill->decision contain Contain spill with absorbent material decision->contain NO (Small & Contained) evacuate Evacuate immediate area decision->evacuate YES (Large or Uncontained) small_spill_path NO (Small Spill) neutralize Carefully neutralize with sodium bicarbonate solution [10] contain->neutralize cleanup Collect residue into hazardous waste container neutralize->cleanup decontaminate Decontaminate area cleanup->decontaminate large_spill_path YES (Large Spill) alert Alert colleagues and notify EHS/Safety Office evacuate->alert secure Secure the area to prevent entry alert->secure

Caption: A decision tree for responding to spills of this compound.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. [1][7]Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [1][7]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [1]Seek medical attention if symptoms develop.

  • Ingestion: Do NOT induce vomiting. [1][12]Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. [2]

  • Solid Waste: All contaminated consumables (gloves, weighing papers, pipette tips, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Neutralization: Before disposal, the acidic TFA component should be neutralized. [6]This can be achieved by slowly adding a weak base, such as a 1% sodium bicarbonate solution, while monitoring the pH until it is between 6.0 and 8.0. [6]This must be done in a fume hood, as effervescence (CO₂ release) will occur.

    • Collection: The neutralized aqueous solution should be collected in a designated hazardous waste container.

    • Consult EHS: Disposal procedures are governed by institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream compatibility and final disposal procedures. [6]Do not pour waste down the drain unless explicitly permitted by your EHS office for neutralized, dilute solutions. [2][13]

References

  • Novachem. (2018). Trifluoroacetic acid Peptide Grade Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • AxisPharm. This compound, CAS 2055013-56-2. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]

  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Peptide Clinics Australia. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Al-Zoubi, M. S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.